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Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Derivatives: Targeting Bacterial Serine/Threonine Protein Kinases (bSTKs)

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel pharmacological targets beyond traditional cell wall and ribosomal inhibitors. Among the most promising emergi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel pharmacological targets beyond traditional cell wall and ribosomal inhibitors. Among the most promising emerging targets are Bacterial Eukaryotic-like Serine/Threonine Protein Kinases (bSTKs) . These signaling enzymes regulate critical bacterial processes, including cell division, virulence, and the activation of antibiotic-resistance enzymes [1].

This technical guide provides an in-depth analysis of the in vitro mechanism of action of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline and its congeners. As an ATP-competitive inhibitor, this scaffold exhibits potent bSTK inhibition. By blocking these kinases, the compound prevents the phosphorylation and subsequent activation of resistance enzymes—specifically, aminoglycoside 3'-phosphotransferase VIII (APHVIII)—thereby resensitizing resistant bacterial strains to aminoglycoside antibiotics like kanamycin [1, 3].

Mechanistic Rationale: The bSTK-APHVIII Axis

To understand the causality behind this compound's efficacy, we must examine the signal transduction pathways governing antibiotic resistance in actinobacteria (e.g., Streptomyces and Mycobacterium species).

The Role of bSTKs in Resistance

Unlike two-component histidine kinases, bSTKs share high structural homology with eukaryotic kinases, featuring a highly conserved ATP-binding pocket (hinge region) [2]. In strains like Streptomyces rimosus and Streptomyces lividans, endogenous bSTKs are responsible for phosphorylating specific serine residues (e.g., Ser146) on the APHVIII enzyme [3].

Mechanism of APHVIII Inactivation

APHVIII confers resistance by transferring a phosphate group from ATP to the 3'-hydroxyl group of kanamycin, rendering the antibiotic incapable of binding the bacterial ribosome. However, APHVIII possesses low basal activity and requires phosphorylation by bSTKs to achieve hyperactivation (a 6- to 7-fold increase in kanamycin kinase activity) [3].

Pharmacological Intervention

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold acts as a potent, ATP-competitive inhibitor of these bSTKs. By occupying the ATP-binding pocket of the kinase, it halts the phosphorylation of APHVIII. Consequently, APHVIII remains in its low-activity basal state, and the intracellular concentration of active kanamycin rises, leading to bacterial cell death [1].

Pathway Inhibitor 7-Methoxy-1H-pyrazolo [3,4-b]quinoline bSTK Bacterial Ser/Thr Kinase (e.g., Pk25 / PknB) Inhibitor->bSTK Competitive Inhibition ATP ATP ATP->bSTK Binds hinge region APHVIII_act APHVIII-PO4 (Hyperactive) bSTK->APHVIII_act Phosphorylates Ser146 APHVIII_inact APHVIII (Basal Activity) APHVIII_inact->APHVIII_act Activation Kana_inact Kanamycin-PO4 (Inactive) APHVIII_act->Kana_inact Phosphorylates antibiotic Kana Kanamycin (Active Antibiotic) Kana->Kana_inact Inactivation

Fig 1: Inhibition of bSTK by pyrazolo[3,4-b]quinoline prevents APHVIII activation and restores kanamycin.

Structure-Activity Relationship (SAR) Dynamics

The binding affinity of the pyrazolo[3,4-b]quinoline scaffold to the bSTK hinge region is highly sensitive to regioselective modifications. Experimental SAR studies reveal the causality behind specific functional groups [1]:

  • The 3-Amino Group (C3): Critical for activity. The primary amine acts as a vital hydrogen bond donor to the kinase hinge region. Regioselective acylation (forming bulky amides) at this position creates steric clashes and abolishes the H-bond donor capacity, resulting in a loss of kinase inhibition.

  • The 1-NH Group (N1): Also functions as an essential hydrogen bond donor. Substitution or acylation at N1 drastically reduces in vitro efficacy.

  • The 7-Methoxy Group (C7): Provides optimal hydrophobic and steric complementarity within the ATP-binding pocket. Shifting this group to the C6 position or replacing it with a 6,7-methylenedioxy group diminishes inhibitory potency.

Table 1: SAR Profile of Pyrazolo[3,4-b]quinoline Congeners
Compound DerivativeC3 SubstitutionN1 SubstitutionC7 SubstitutionbSTK InhibitionKanamycin Synergy (FICI)
3-Amino-7-methoxy (Core) -NH₂-H-OCH₃+++ Strong (<0.5)
3-Acylamino-7-methoxy-NH-Acyl-H-OCH₃-None (>1.0)
1-Acyl-3-amino-7-methoxy-NH₂-Acyl-OCH₃-None (>1.0)
3-Amino-6,7-methylenedioxy-NH₂-H-O-CH₂-O- (C6,C7)+Weak (0.75 - 1.0)

In Vitro Experimental Protocols

To rigorously validate the mechanism of action, a self-validating dual-assay system is required. Protocol A confirms direct biochemical target engagement, while Protocol B confirms the phenotypic consequence (resistance reversal) in a whole-cell model.

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

This assay quantifies the direct, ATP-competitive inhibition of recombinant bSTK.

  • Reagent Preparation: Purify recombinant bSTK (e.g., S. coelicolor Pk25 or M. tuberculosis PknB) and a biotinylated APHVIII peptide substrate containing Ser146.

  • Reaction Assembly: In a 384-well microplate, combine 10 nM bSTK, 100 nM biotinylated substrate, and varying concentrations of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline inhibitor (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at a concentration equal to its predetermined Km​ value to ensure sensitivity to competitive inhibitors. Incubate for 60 minutes at 30°C.

  • Detection: Add TR-FRET detection reagents (Europium-labeled anti-phosphoserine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Whole-Cell Kanamycin Sensitization (Checkerboard Assay)

This assay proves that the kinase inhibition translates to the reversal of antibiotic resistance in a live biological system.

  • Strain Preparation: Culture Streptomyces lividans TK24 carrying the cloned aphVIII gene in Mueller-Hinton (MH) broth. This strain is highly resistant to kanamycin due to bSTK-mediated APHVIII activation.

  • Matrix Setup: In a 96-well plate, perform a 2-fold serial dilution of kanamycin along the X-axis and a 2-fold serial dilution of the pyrazolo[3,4-b]quinoline inhibitor along the Y-axis.

  • Inoculation: Add the bacterial suspension to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate at 30°C for 48–72 hours. Measure optical density at 600 nm (OD₆₀₀).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 indicates synergistic reversal of resistance.

Workflow Step1 Step 1: Prepare 96-well plate with Mueller-Hinton broth Step2 Step 2: Serial dilution of Kanamycin (X-axis) Step1->Step2 Step3 Step 3: Serial dilution of Kinase Inhibitor (Y-axis) Step2->Step3 Step4 Step 4: Inoculate with S. lividans (APHVIII+) Step3->Step4 Step5 Step 5: Incubate at 30°C for 48-72 hours Step4->Step5 Step6 Step 6: Measure OD600 & Calculate FICI Step5->Step6

Fig 2: Checkerboard assay workflow for evaluating bSTK-mediated antibiotic resensitization.

Table 2: Representative Checkerboard Synergy Matrix Data

Demonstrating the synergistic effect of bSTK inhibition on Kanamycin efficacy.

Kanamycin (µg/mL)Inhibitor (µg/mL)OD₆₀₀Growth StatusInterpretation
25600.05Inhibited (MIC_Kana)Baseline Resistance
0320.06Inhibited (MIC_Inh)Baseline Inhibitor Toxicity
32 4 0.04 Inhibited Synergy (FICI = 0.25)
3200.85GrowthResistant
040.90GrowthNon-toxic inhibitor dose

Note: FICI = (MIC_Kana_combo / MIC_Kana_alone) + (MIC_Inh_combo / MIC_Inh_alone) = (32/256) + (4/32) = 0.125 + 0.125 = 0.25. A value < 0.5 confirms strong synergy.

Conclusion & Therapeutic Perspectives

The in vitro mechanism of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline represents a paradigm shift in combating antimicrobial resistance. Rather than directly killing the bacteria, this compound acts as a highly specific "resistance breaker." By competitively inhibiting bacterial eukaryotic-like serine/threonine protein kinases (bSTKs), it blocks the essential post-translational phosphorylation of the APHVIII enzyme.

For drug development professionals, this mechanism highlights the immense potential of bSTK inhibitors as antibiotic adjuvants. Co-administration of optimized pyrazolo[3,4-b]quinoline derivatives could effectively rescue the clinical utility of legacy aminoglycosides against multidrug-resistant pathogens.

References

  • Lapa GB, Bekker OB, Mirchink EP, Danilenko VN, Preobrazhenskaya MN. Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(5):1088-1093. URL:[Link]

  • Canova MJ, Molle V. Bacterial Serine/Threonine Protein Kinases in Host-Pathogen Interactions. Journal of Biological Chemistry. 2014;289(14):9473-9479. URL:[Link]

  • Elizarov SM, Alekseeva MG, Novikov FN, Chilov GG, Maslov DA, Shtil AA, Danilenko VN. Identification of Phosphorylation Sites in Aminoglycoside Phosphotransferase VIII from Streptomyces rimosus. Biochemistry (Moscow). 2012;77(11):1258-1265. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline: Pathways, Mechanisms, and Experimental Protocols

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing molecules with specific biological activities.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antiviral, antimicrobial, and anticancer activities.[3][4][5][6] The 7-methoxy substitution, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[5] This guide provides a comprehensive overview of the synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, with a focus on a robust and widely applicable synthetic strategy: the Friedländer Annulation.

Part 1: Strategic Synthesis of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline Core

The construction of the pyrazolo[3,4-b]quinoline skeleton can be achieved through several synthetic routes, including the well-established Friedländer condensation, multicomponent reactions, and syntheses starting from pre-functionalized quinoline or pyrazole precursors.[1][4][7] Among these, the Friedländer synthesis offers a reliable and convergent approach, making it a preferred method for accessing a variety of substituted pyrazolo[3,4-b]quinolines.[1][8]

Retrosynthetic Analysis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a 2-aminobenzaldehyde or a related carbonyl derivative bearing a methoxy group at the para position to the amino group, and a pyrazole derivative containing an active methylene group. This approach is characteristic of the Friedländer annulation.

G Target 7-methoxy-1H-pyrazolo[3,4-b]quinoline Disconnection Friedländer Annulation Disconnection Target->Disconnection Retrosynthesis StartingMaterials Starting Materials Disconnection->StartingMaterials A 2-amino-4-methoxybenzaldehyde StartingMaterials->A B Pyrazolone Derivative (e.g., 1-phenyl-3-methyl-5-pyrazolone) StartingMaterials->B

Caption: Retrosynthetic analysis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline via the Friedländer Annulation.

The Friedländer Annulation Pathway

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8] This acid- or base-catalyzed reaction proceeds through an initial condensation followed by a cyclodehydration to form the quinoline ring.[8]

For the synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, a suitable starting combination would be 2-amino-4-methoxybenzaldehyde and a 5-pyrazolone derivative , such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out in a high-boiling solvent like ethanol or acetic acid, often with a catalytic amount of acid or base to facilitate the reaction.

Part 2: Delving into the Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting potential side products. The Friedländer condensation for the formation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be described in the following key steps:

  • Initial Condensation: The reaction commences with a nucleophilic attack of the active methylene group of the pyrazolone onto the carbonyl carbon of 2-amino-4-methoxybenzaldehyde. This step is often catalyzed by a base, which deprotonates the methylene group, increasing its nucleophilicity, or by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This results in the formation of a Knoevenagel condensation product.

  • Intramolecular Cyclization: The amino group of the benzaldehyde derivative then attacks the carbonyl group of the pyrazolone moiety in an intramolecular fashion. This step is a nucleophilic addition to the carbonyl group, leading to the formation of a cyclic hemiaminal intermediate.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate. The removal of a water molecule leads to the formation of the aromatic quinoline ring, yielding the stable 7-methoxy-1H-pyrazolo[3,4-b]quinoline. This step is typically irreversible and drives the reaction to completion.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Product A 2-amino-4-methoxybenzaldehyde C Knoevenagel Adduct A->C + Pyrazolone B Pyrazolone Derivative B->C D Cyclic Hemiaminal C->D Intramolecular Cyclization E 7-methoxy-1H-pyrazolo[3,4-b]quinoline D->E - H2O (Dehydration)

Caption: Simplified reaction mechanism for the Friedländer synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Part 3: Experimental Protocol and Data

The following is a representative experimental protocol for the synthesis of a 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivative via the Friedländer condensation. This protocol is based on established procedures for the synthesis of related compounds.[9]

Synthesis of 6-methoxy-3-methyl-4-(4'-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline

This specific example illustrates the synthesis of a closely related derivative, providing a practical template.

Materials:

  • 4-methoxyaniline

  • 3-methyl-1-phenyl-4-(4-methoxybenzylidene)-1H-pyrazol-5(4H)-one

  • Ethanol

  • Sodium hydroxide

Procedure:

  • A mixture of 3-methyl-1-phenyl-4-(4-methoxybenzylidene)-1H-pyrazol-5(4H)-one (10 mmol) and 4-methoxyaniline (12 mmol) in ethanol (50 mL) is prepared.

  • A solution of sodium hydroxide (20 mmol) in water (5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the mixture is poured into ice water and acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., toluene) to afford the pure 6-methoxy-3-methyl-4-(4'-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline.[9]

Quantitative Data Summary:

ParameterValueReference
Yield31.3%[9]
Melting Point174-175 °C[9]

Part 4: Alternative Synthetic Strategies

While the Friedländer annulation is a robust method, other synthetic strategies offer alternative routes to the pyrazolo[3,4-b]quinoline core, each with its own advantages.

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence in heterocyclic synthesis due to their efficiency and atom economy.[10][11][12] A typical MCR for the synthesis of a pyrazolo[3,4-b]quinoline derivative might involve the one-pot reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and an aminopyrazole.[12][13] These reactions are often catalyzed by acids or Lewis acids and can proceed under environmentally benign conditions.[10][11]

Synthesis from Quinolone Precursors

Another approach involves the construction of the pyrazole ring onto a pre-existing quinoline scaffold.[3][14] For instance, a 2-chloro-3-formylquinoline can be reacted with hydrazine hydrate to form the pyrazolo[3,4-b]quinoline core.[3][14] This method is particularly useful when substituted quinolines are readily available.

Conclusion

The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a topic of significant interest for researchers in drug discovery and materials science. The Friedländer annulation stands out as a reliable and versatile method for constructing this valuable heterocyclic scaffold. A thorough understanding of the reaction mechanism allows for the rational optimization of reaction conditions to achieve higher yields and purity. Furthermore, the exploration of alternative synthetic routes, such as multicomponent reactions, provides a broader toolkit for accessing a diverse range of pyrazolo[3,4-b]quinoline derivatives for further investigation.

References

  • Gut, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formation of pyrazolo[3,4-b]quinoline 4. [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the formation of pyrazolo-[3,4-b]-quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u). [Link]

  • Tomasik, P., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7687. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

  • Teixeira, F., et al. (n.d.). Synthesis of novel pyrazolo[3,4-b]quinolinebisphosphonic acids and an unexpected intramolecular cyclization and phosphonylation reaction. Organic & Biomolecular Chemistry. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. [Link]

  • Dau, M. E. F. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 425. [Link]

  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. [Link]

  • Semantic Scholar. (n.d.). The synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines by cyclization of 4-arylidenepyrazolin-5-ones with anilines. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Shah, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15, 345-364. [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Frontiers. (n.d.). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. [Link]

  • de Oliveira, R. B., et al. (2021). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of pyrazolo[3,4-b]quinolines (7a-i). [Link]

Sources

Foundational

X-Ray Crystallographic Profiling and Pharmacological Workflows for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Derivatives

Executive Summary The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Among its functionalized analogs, 7-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Among its functionalized analogs, 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have emerged as potent antiviral, cytotoxic, and kinase-inhibitory agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, grounded in single-crystal X-ray crystallographic data. By elucidating the causality behind synthetic choices and crystal lattice packing, this whitepaper serves as a comprehensive resource for drug development professionals engineering next-generation heterocyclic therapeutics.

Pharmacological Significance and Mechanistic Pathways

The substitution of a methoxy group (-OCH₃) at the 7-position of the pyrazolo[3,4-b]quinoline core fundamentally alters the electronic landscape of the molecule. The electron-donating resonance (+R) effect of the methoxy group increases the electron density across the quinoline system, enhancing its ability to participate in critical hydrogen-bonding interactions within biological targets.

Recent pharmacological evaluations have demonstrated the profound efficacy of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline across multiple domains:

  • Antiviral Activity: The 7-methoxy derivative exhibits antiviral efficacy against Herpes Simplex Virus type 1 (HSV-1) that is equimolar to the clinical standard, acyclovir 1[1].

  • Cytotoxicity and Apoptosis: In human breast carcinoma cell lines (MDA-MB-231), this specific derivative acts as a potent cytotoxic agent. At a concentration of 100 μM, it induces over 90% cell death, primarily driven by arresting the cell cycle in the G2/M phase and triggering apoptotic pathways 1[1].

  • Kinase Inhibition: The compound demonstrates significant in vitro inhibitory activity against bacterial serine/threonine protein kinases, effectively suppressing kinase-regulated antibiotic resistance mechanisms2[2].

Pathway Ligand 7-Methoxy Derivative Kinase Serine/Threonine Kinase Ligand->Kinase Inhibits CellCycle G2/M Phase Arrest Kinase->CellCycle Disrupts Apoptosis Apoptosis (Cancer Cells) CellCycle->Apoptosis Induces

Mechanism of action for 7-methoxy-1H-pyrazolo[3,4-b]quinoline in cancer cells.

Table 1: Pharmacological Activity Profile
Target / Cell LineAssay TypeObserved Effect
HSV-1 (Herpes Simplex) Antiviral AssayEquimolar efficacy to Acyclovir
MDA-MB-231 Cytotoxicity / Apoptosis>90% cell death at 100 μM; G2/M arrest
Bacterial Ser/Thr Kinases Kinase InhibitionSignificant in vitro inhibition

Experimental Methodologies: Synthesis and Crystal Growth

To achieve reproducible crystallographic data, the synthesis and subsequent crystallization must operate as a self-validating system. The following protocols detail the regioselective synthesis of the 7-methoxy core and the controlled thermodynamic growth of single crystals.

G A 2-Chloro-7-methoxyquinoline -3-carbonitrile B Hydrazine Hydrate (Ethanol, Reflux) A->B C 3-Amino-7-methoxy-1H- pyrazolo[3,4-b]quinoline B->C D Slow Evaporation (DMF/Methanol) C->D E Single Crystal X-ray Diffraction D->E

Workflow for the synthesis and crystallization of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Protocol 2.1: Regioselective Synthesis of 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline
  • Step 1: Dissolve 2-chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq) in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the polar transition state during nucleophilic substitution, facilitating the initial attack.

  • Step 2: Add an excess of hydrazine hydrate (2.5 eq) dropwise to the stirring solution.

    • Causality: Hydrazine serves as a bis-nucleophile. The first amine attacks the highly electrophilic C2 position of the quinoline (displacing the chloride ion). The intermediate is then driven toward a thermodynamically favorable cyclization as the second amine attacks the adjacent carbonitrile group, forming the pyrazole ring 3[3].

  • Step 3: Reflux the mixture for 4-6 hours, monitoring the disappearance of the starting material via TLC.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with closing the fused tricyclic system.

  • Step 4: Cool to room temperature, filter the resulting precipitate, and recrystallize from N,N-dimethylformamide (DMF).

    • Causality: DMF selectively dissolves organic impurities while allowing the highly planar, hydrogen-bonded product to crystallize out, yielding the high-purity powder required for single-crystal growth.

Protocol 2.2: Single-Crystal Growth via Controlled Evaporation
  • Step 1: Prepare a saturated solution of the synthesized derivative in a binary solvent system of DMF and Methanol (1:3 v/v).

    • Causality: DMF ensures complete dissolution of the rigid aromatic system, while the volatile methanol acts as an antisolvent. As methanol evaporates, it creates a highly controlled state of supersaturation.

  • Step 2: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, ensuring the formation of single crystals rather than polycrystalline aggregates.

  • Step 3: Cover the vial with Parafilm and puncture 2-3 microscopic holes.

    • Causality: Restricting the evaporation rate allows the molecules sufficient time to arrange into their lowest-energy thermodynamic lattice configuration (typically the monoclinic P2₁/c space group).

  • Step 4: Isolate the crystals after 7-14 days and mount them on a glass fiber using perfluoropolyether oil.

    • Causality: The oil protects the crystal lattice from atmospheric moisture degradation and prevents solvent loss during data collection at cryogenic temperatures.

X-Ray Crystallographic Data and Structural Analysis

Single-crystal X-ray diffraction provides unequivocal confirmation of the molecular geometry and intermolecular interactions of the pyrazolo[3,4-b]quinoline framework. The crystallographic parameters of the structural precursor framework (which dictates the stereochemical trajectory of the final aromatized derivatives) reveal a highly efficient packing mechanism 3[3].

Table 2: Representative Crystallographic Data for the Pyrazolo[3,4-b]quinoline Framework
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.7092(6) Å, b = 5.8821(3) Å, c = 18.2257(12) Å
Cell Angles α = 90.00°, β = 101.455(2)°, γ = 90.00°
Volume (V) 1335.36(13) ų
Z (Molecules/Cell) 4
Calculated Density (ρ) 1.240 Mg/m³
Temperature 298 K
Structural Implications

The preference for the Monoclinic P2₁/c space group is a direct consequence of the molecule's planarity. The tricyclic core facilitates extensive π-π stacking interactions along the b-axis. Furthermore, the presence of the 3-amino group and the pyrazole nitrogen atoms creates a robust intermolecular hydrogen-bonding network (N-H···N and N-H···O interactions). The introduction of the 7-methoxy group introduces an additional hydrogen-bond acceptor, which subtly distorts the unit cell volume but significantly enhances the thermodynamic stability of the crystal lattice.

Structure-Activity Relationship (SAR) Insights

The crystallographic data directly correlates with the observed biological activity. The rigid planarity of the 1H-pyrazolo[3,4-b]quinoline core allows it to intercalate into DNA or fit snugly within the narrow ATP-binding clefts of serine/threonine kinases.

Crucially, SAR studies indicate that the substitution of the primary amine (NH₂) group at position 3, or the functionalization of the 1-NH of the pyrazole ring, drastically decreases or entirely removes the inhibitory activity2[2]. X-ray data explains this phenomenon: these specific nitrogen atoms act as critical hydrogen-bond donors to the hinge region of the kinase. Conversely, the 7-methoxy group projects outward into the solvent-exposed region of the binding pocket, allowing for favorable dipole interactions without causing steric clashes, thereby explaining its superior cytotoxicity and antiviral profile compared to unsubstituted analogs. Furthermore, regioselective acylation of these congeners has been shown to modulate their lipophilicity and cellular permeability, offering a vector for future drug optimization4[4].

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives Source: ResearchGate URL:[Link]

  • An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

binding affinity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline to target proteins

An In-Depth Technical Guide on the Binding Affinity and Target Profiling of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Executive Summary The pyrazolo[3,4-b]quinoline scaffold is a privileged, planar heterocyclic system in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Binding Affinity and Target Profiling of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Executive Summary

The pyrazolo[3,4-b]quinoline scaffold is a privileged, planar heterocyclic system in medicinal chemistry, known for its ability to intercalate into nucleic acids and competitively bind to the ATP-binding pockets of various kinases. Within this chemical space, 7-methoxy-1H-pyrazolo[3,4-b]quinoline and its 3-amino derivatives have emerged as highly potent, multi-target ligands. As a Senior Application Scientist, I have observed that the introduction of a methoxy group at the 7-position fundamentally alters the electronic distribution of the quinoline core, enhancing its hydrogen-bonding capacity and hydrophobic packing within specific protein targets.

This whitepaper dissects the binding affinity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline to its primary target proteins—including Bacterial Serine/Threonine Protein Kinases (BSTKs) and Translocator Protein (TSPO)—while providing field-proven, self-validating protocols for synthesis and kinetic profiling.

Molecular Architecture & Target Rationale

The binding affinity of any small molecule is dictated by its steric complementarity and electrostatic interactions with the target receptor. The pyrazolo[3,4-b]quinoline core provides a rigid, flat architecture ideal for sliding into narrow hydrophobic clefts, such as the hinge region of kinases.

The Causality of the 7-Methoxy Substitution: The addition of a methoxy (–OCH₃) group at the 7-position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the quinoline nitrogen. This modification serves a dual purpose:

  • Electronic Tuning: It strengthens the basicity of the heterocyclic nitrogens, optimizing them as hydrogen-bond acceptors.

  • Steric Anchoring: The methoxy methyl group projects into auxiliary hydrophobic pockets, increasing the residence time (1/k_off) of the ligand-receptor complex.

Primary Protein Targets & Binding Affinity Profiles

Bacterial Serine/Threonine Protein Kinases (BSTKs)

Research has demonstrated that 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline exhibits significant in vitro inhibitory activity against BSTKs. By targeting these kinases, the compound effectively inhibits resistance mechanisms to antibiotics like kanamycin in Streptomyces lividans [1]. The binding affinity is highly sensitive to structure-activity relationship (SAR) rules; substitution of the primary NH₂ group or the 1-NH of the pyrazole ring drastically decreases affinity, indicating that these nitrogens are critical hydrogen-bond donors in the kinase active site.

Translocator Protein (TSPO)

The pyrazolo[3,4-b]quinoline scaffold is also a recognized template for Translocator Protein (TSPO, 18 kDa) ligands. TSPO is localized primarily at the outer mitochondrial membrane and is a major target for neuroprotective and anxiolytic agents. Derivatives based on this scaffold have demonstrated subnanomolar binding affinities (K_i < 1 nM) to TSPO, driven by the rigid planar structure mimicking endogenous ligands[2].

Antiviral Targets (HSV-1) and Cytotoxicity

While the 7-methoxy derivative is an effective antiviral agent against Herpes Simplex Virus 1 (HSV-1)—performing on an equimolar basis to acyclovir—it exhibits a high binding affinity to off-target host proteins, leading to severe cytotoxicity. At 100 μM, the compound causes >90% cell death and up to 80% apoptosis in normal breast epithelial cells (MCF-10A, MCF-12A) and MDA-MB-231 carcinoma lines, triggering G2/M phase cell cycle arrest [3].

Data Presentation: Affinity and Cytotoxicity Summary

Compound / DerivativePrimary TargetBinding Affinity / EfficacyCytotoxicity Profile
3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline BSTKsHigh (Significant Inhibition)High (G2/M arrest in MCF-10A/12A)
3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline HSV-1Equimolar to AcyclovirHigh (>90% cell death at 100 μM)
Pyrazolo[3,4-b]quinoline core TSPO (18 kDa)Subnanomolar (K_i < 1 nM)Variable based on substitution
Xylose-7-methoxy derivative HSV-1ModerateLow (Cytotoxicity drastically inhibited)

Table 1: Comparative profiling of 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives.

Experimental Methodologies: Synthesis & Affinity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality and prevent the propagation of experimental artifacts.

Protocol A: Regioselective Synthesis of 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline

Causality: We utilize 2-chloro-3-cyano-7-methoxyquinoline as the precursor. The highly electrophilic 2-position, activated by the adjacent electron-withdrawing cyano group, undergoes rapid nucleophilic aromatic substitution (S_NAr) by hydrazine. This is followed by immediate intramolecular cyclization, ensuring high atom economy and regioselectivity.

  • Reagent Preparation: Dissolve 10 mmol of 2-chloro-3-cyano-7-methoxyquinoline in 5 mL of dry dimethylformamide (DMF).

  • Nucleophilic Attack: Heat the solution to 90–95°C under an inert nitrogen atmosphere. Dropwise, add 75 mmol of hydrazine hydrate (N₂H₄·H₂O) over 15 minutes.

  • Cyclization: Maintain the reaction at 95–105°C for 1.5 hours. Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting material validates the completion of the cyclization.

  • Isolation: Cool the mixture to 0–5°C for 3 hours. Filter the resulting precipitate, wash sequentially with cold methanol and dichloromethane, and dry in air.

  • Structural Validation: Confirm the 7-methoxy peak via ¹H-NMR (singlet at ~3.93 ppm in DMSO-d6) and the pyrazole NH/NH₂ protons to ensure the ring is closed.

Protocol B: Surface Plasmon Resonance (SPR) Binding Affinity Assay

Causality: While endpoint assays provide IC₅₀ values, SPR is selected here because it provides real-time kinetic data (k_on and k_off). For kinase inhibitors, a slow off-rate (long residence time) often correlates better with in vivo efficacy than a simple thermodynamic K_d.

  • Surface Functionalization: Immobilize the purified target protein (e.g., recombinant BSTK or TSPO) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Validation Checkpoint: Aim for an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio without causing mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of 7-methoxy-1H-pyrazolo[3,4-b]quinoline in running buffer (HBS-EP+ with 5% DMSO to maintain solubility).

  • Kinetic Titration: Inject the analyte series over the immobilized protein at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validation: Include a blank buffer injection (0 μM) and a known reference inhibitor (e.g., staurosporine for kinases) to validate surface activity and account for bulk refractive index changes.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract K_d = k_off / k_on.

Structural Biology & Molecular Docking Workflows

To predict the binding affinity and identify potential steric clashes before in vitro validation, a rigorous computational workflow is employed.

Workflow for molecular docking and binding affinity validation of pyrazolo[3,4-b]quinolines.

Conclusion & Future Perspectives

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold is a highly potent, multi-targeted pharmacophore. Its high binding affinity to kinases and TSPO makes it an excellent candidate for antibacterial and neuroprotective drug discovery. However, its profound cytotoxicity in normal epithelial cells presents a significant developmental hurdle. Future hit-to-lead optimization must focus on mitigating this toxicity—such as the proven strategy of conjugating the core with sugar moieties (e.g., xylose) [3]—to widen the therapeutic index while preserving the core's high-affinity binding characteristics.

References

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies in Translocator Protein Ligands Based on a Pyrazolo[3,4-b]quinoline Scaffold. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives. Source: International Journal of Biomedical Science (via PubMed Central / NIH). URL:[Link]

Foundational

optical and electronic properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

An In-Depth Technical Guide to the Optical and Electronic Properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline For Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-pyrazolo[3,4-b]quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Optical and Electronic Properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazolo[3,4-b]quinoline scaffold is a prominent heterocyclic system renowned for its significant photophysical and electronic properties.[1][2] This guide provides a detailed examination of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivative, focusing on how the strategic placement of an electron-donating methoxy group onto the inherently electron-accepting quinoline moiety establishes a potent donor-acceptor (D-A) framework.[3][4] We will explore the resulting optical characteristics, including UV-Vis absorption and photoluminescence, and delve into the electronic landscape defined by its frontier molecular orbitals. This document synthesizes experimental methodologies with theoretical insights, offering field-proven protocols for UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, alongside a workflow for complementary computational analysis using Density Functional Theory (DFT). The unique properties of this molecule position it as a promising candidate for advanced applications in optoelectronic devices like OLEDs, as well as for the development of sophisticated fluorescent sensors and biological probes.[1][5]

Introduction to the 1H-pyrazolo[3,4-b]quinoline Core

1H-pyrazolo[3,4-b]quinolines (PQs) are a class of fused azaheterocyclic compounds formed from the annulation of a pyrazole ring with a quinoline system.[1] This core structure has been the subject of over a century of research, initially for its use in dyes and later for its diverse applications stemming from its robust chemical and thermal stability, and pronounced fluorescence capabilities.[1][3][6]

The quinoline fragment is characterized as an electron-deficient heterocycle, making it an excellent organic acceptor moiety.[3] When combined with electron-rich systems, it can form D-A structures that facilitate efficient intramolecular charge transfer (ICT), a critical process for many optical and electronic applications.[3] The introduction of a methoxy (-OCH₃) group at the 7-position of the quinoline ring is a key structural modification.[4] As a strong electron-donating group, it enhances the push-pull nature of the molecule, significantly influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its entire photophysical profile.

Synthesis Overview

While this guide focuses on material properties, understanding the synthesis provides context for structural modifications. The most established method for creating the 1H-pyrazolo[3,4-b]quinoline skeleton is the Friedländer condensation .[1][6] This reaction typically involves the condensation of an o-aminocarbonyl component (e.g., 2-amino-4-methoxybenzophenone) with a compound containing a reactive methylene group adjacent to a carbonyl, such as a 5-pyrazolone derivative.[1] Other notable synthetic routes include multicomponent reactions and syntheses starting from anthranilic acid derivatives, offering flexibility in accessing a wide range of substituted analogues.[1][6][7]

Optical Properties: A Spectroscopic Deep Dive

The electronic transitions within 7-methoxy-1H-pyrazolo[3,4-b]quinoline govern its interaction with light. These are primarily investigated through UV-Visible absorption and photoluminescence spectroscopy.

UV-Visible Absorption Spectroscopy

The absorption spectrum of PQ derivatives is typically characterized by two distinct regions.[3][5]

  • Long-Wavelength Band: A broad absorption band, generally found between 380 nm and 420 nm, is attributed to the S₀→S₁ (π→π*) electronic transition.[5] In the case of the 7-methoxy derivative, the electron-donating methoxy group is expected to cause a slight redshift (bathochromic shift) of this band compared to the unsubstituted parent compound due to a smaller HOMO-LUMO gap.

  • Short-Wavelength Bands: At wavelengths below 300 nm, multiple, more structured bands appear. These are assigned to S₀→Sₙ transitions, which are a mix of π→π* and n→π* character.[5]

A study on a related donor-acceptor pyrazoloquinoline derivative (PQPc) showed a long-wavelength absorption maximum around 390 nm.[8][9]

Photoluminescence (Fluorescence) Spectroscopy

PQ derivatives are known for their intense fluorescence, often in the blue to greenish-blue region of the visible spectrum, with some analogues exhibiting quantum yields approaching 100%.[5][10]

  • Emission Wavelength: The fluorescence maximum for a related PQ derivative was observed between 460–480 nm, depending on the solvent.[8][9] This results in a significant Stokes shift (the difference between the absorption and emission maxima), which is beneficial for applications in fluorescence sensing and imaging as it minimizes self-absorption.

  • Quantum Yield and Solvatochromism: The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For D-A systems like 7-methoxy-PQ, this property is often highly sensitive to the polarity of the solvent. In many cases, the quantum yield decreases as solvent polarity increases.[8] This quenching effect can be attributed to the stabilization of a charge-separated excited state, which opens non-radiative decay pathways, a phenomenon known as Photoinduced Electron Transfer (PET).[8] For example, one PQ derivative saw its quantum yield drop from 12.87% in non-polar n-hexane to 0.75% in polar acetonitrile.[8][9]

PropertyTypical Range / ValueTransition / CommentSource(s)
Absorption Max (λ_abs_) 380 - 420 nmS₀→S₁ (π→π*)[3][5]
Emission Max (λ_em_) 460 - 480 nmBlue-Green Emission[8][9]
Quantum Yield (Φf) Can be > 80%Highly dependent on structure and solvent[5][10]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the standard procedure for characterizing the optical properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline in solution.

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield.

Materials:

  • 7-methoxy-1H-pyrazolo[3,4-b]quinoline sample

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the sample in a suitable solvent like dichloromethane.

  • Working Solution Preparation:

    • For absorption , dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically ~1-10 µM).

    • For fluorescence , dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

  • Absorption Measurement:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_max_).

  • Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λ_max_ determined from the absorption spectrum.

    • Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength. Ensure absorbances are below 0.1 AU.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical instrument settings.

    • Calculate the quantum yield (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilute_abs Dilute for Absorbance (A < 1.0) stock->dilute_abs dilute_flu Dilute for Fluorescence (A < 0.1) stock->dilute_flu uv_vis Measure UV-Vis Spectrum (Determine λ_max_) dilute_abs->uv_vis flu Measure Emission Spectrum (Excite at λ_max_) dilute_flu->flu uv_vis->flu informs qy Measure Integrated Intensity (vs. Standard) flu->qy calc_qy Calculate Quantum Yield (Φf) qy->calc_qy

Caption: Workflow for Optical Property Characterization.

Electronic Properties: The Frontier Orbitals

The electronic behavior of a molecule—its ability to accept or donate electrons—is fundamentally determined by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

HOMO-LUMO Energy Levels
  • HOMO: Represents the energy level of the outermost electrons. A higher HOMO energy indicates a greater ability to donate electrons (easier to oxidize).

  • LUMO: Represents the energy level of the first available unoccupied orbital. A lower LUMO energy indicates a greater ability to accept electrons (easier to reduce).[11]

  • HOMO-LUMO Gap (ΔE): The energy difference between these two levels is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, often resulting in absorption of longer-wavelength light. It is a key indicator of chemical reactivity and stability.[12]

For 7-methoxy-1H-pyrazolo[3,4-b]quinoline, the electron-donating methoxy group is expected to primarily raise the energy of the HOMO level, while the electron-withdrawing pyrazoloquinoline core keeps the LUMO level relatively low. This modulation is key to tuning the material's properties for specific applications.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox behavior of a molecule.[13] By measuring the current response to a sweeping potential, we can determine the oxidation (E_ox) and reduction (E_red) potentials. These experimental values can be used to estimate the HOMO and LUMO energy levels using empirical equations.[14]

  • E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV

  • E_LUMO ≈ -[E_red vs Fc/Fc⁺ + 4.8] eV

(Note: The value 4.8 eV is the energy level of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple below the vacuum level. This internal reference standard is crucial for accurate and comparable measurements.)

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of the sample and estimate its HOMO and LUMO energy levels.

Materials & Equipment:

  • Potentiostat with a three-electrode cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter (Auxiliary) Electrode (e.g., Platinum wire)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Ferrocene (for use as an internal standard)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean, reproducible surface. Rinse thoroughly with solvent.

  • Solution Preparation: Prepare a ~1 mM solution of the sample in the solvent containing 0.1 M supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • CV Measurement:

    • Assemble the three-electrode cell.

    • Scan the potential in the anodic (positive) direction to find the oxidation peak.

    • In a separate run, scan in the cathodic (negative) direction to find the reduction peak.

    • Perform the scans at various scan rates (e.g., 50, 100, 200 mV/s) to check the reversibility of the redox processes.[15]

  • Internal Standard Measurement: Add a small amount of ferrocene to the solution and record the voltammogram again. Measure the potential of the Fc/Fc⁺ couple (E₁/₂).

  • Data Analysis:

    • Determine the onset potentials for the first oxidation and reduction waves.

    • Reference these potentials to the measured Fc/Fc⁺ couple.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas provided above.

Caption: From CV Data to Frontier Orbital Energy Levels.

Theoretical Calculations: A Computational Perspective

Computational chemistry provides invaluable insights that complement experimental findings.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[8][16]

  • Ground-State Optimization: DFT is used to find the lowest energy (most stable) geometry of the molecule.

  • HOMO/LUMO Visualization: It calculates and visualizes the frontier molecular orbitals, showing where the electron density is located. For 7-methoxy-PQ, the HOMO is expected to have significant density on the methoxy-substituted quinoline ring, while the LUMO density will be more distributed across the pyrazole and quinoline acceptor core.

Time-Dependent DFT (TD-DFT)

TD-DFT is an extension used to calculate the energies of excited states.[17] This allows for the simulation of the UV-Vis absorption spectrum, providing theoretical validation for experimental results by predicting the wavelengths and strengths of electronic transitions.[18]

G cluster_output Calculated Properties input Define Molecular Structure (7-methoxy-1H-pyrazolo[3,4-b]quinoline) dft DFT Calculation (e.g., B3LYP/6-31G*) input->dft tddft TD-DFT Calculation (Excited States) dft->tddft uses optimized geometry geom Optimized Geometry dft->geom orbitals HOMO/LUMO Energies & Visualizations dft->orbitals spectrum Simulated UV-Vis Spectrum tddft->spectrum

Caption: Typical Computational Chemistry Workflow.

Applications and Future Outlook

The distinct make it a highly attractive material for several advanced applications:

  • Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and blue-green emission make it a candidate for use as an emissive dopant or host material in the emissive layer of OLED devices.[5][18]

  • Fluorescent Sensors: The sensitivity of its fluorescence to the local environment (e.g., polarity or the presence of ions) can be harnessed to design chemosensors.[8][19] For instance, by attaching a specific receptor group, the molecule could be engineered to detect metal cations, with the binding event causing a measurable change in fluorescence intensity ("turn-on" or "turn-off" sensing).[8][9]

  • Bioimaging: The strong fluorescence and large Stokes shift are desirable traits for biological imaging probes. The methoxy group can also improve solubility and cell permeability.

Conclusion

7-methoxy-1H-pyrazolo[3,4-b]quinoline represents a well-designed molecular architecture where the interplay between an electron-donating substituent and an electron-accepting core gives rise to potent photophysical and electronic properties. Its strong blue-green fluorescence, high quantum efficiency, and tunable frontier orbital energies underscore its significant potential in materials science and medicinal chemistry. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this and related compounds, paving the way for their successful integration into next-generation technologies.

References

  • ResearchGate. (n.d.). b]quinoline and 1 H-pyrazolo[3,4- b]quinoxaline derivatives as promising materials for optoelectronic applications. Retrieved from [Link]

  • Gryko, D., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Retrieved from [Link]

  • MDPI. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Retrieved from [Link]

  • ResearchGate. (2025). Optical properties of new pyrazolo[3,4-b]quinoline and its composites. Retrieved from [Link]

  • PMC. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrazolo[3,4-b]hydroquinoline-5-ones: photochemical and DFT computational studies. Retrieved from [Link]

  • PubMed. (2005). Optical poling effect and optical absorption of cyan, ethylcarboxyl and tert-buthyl derivatives of 1H-pyrazolo[3,4-b]quinoline: experiment and quantum-chemical simulations. Retrieved from [Link]

  • IJIRSET. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Retrieved from [Link]

  • ScienceDirect. (2020). Synthesis, photophysical and nonlinear optical properties of[1][3][17] oxadiazolo[3,4-b]pyrazine-based. Retrieved from [Link]

  • ResearchGate. (n.d.). 3D visualization of the LUMO levels of the examined molecules. Total.... Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

  • Semantic Scholar. (2012). QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRI. Retrieved from [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)quinoline. Retrieved from [Link]

  • Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

  • IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • PMC. (n.d.). A New Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline Skeleton. Part 2. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Ac. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Study of Electrode Mechanism by Cyclic Voltammetry. Retrieved from [Link]

  • PMC. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Retrieved from [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • ResearchGate. (2014). Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • CORE. (2013). Applications of Fluorescent Sensor Based on 1H-pyrazolo [3,4-b]quinoline in Analytical Chemistry. Retrieved from [Link]

  • RASĀYAN J. Chem. (2022). OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. Retrieved from [Link]

  • Allen J. Bard. (n.d.). Voltammetric and Coulometric Studies of the - Mechanism of Electrohydrodimerization of Diethyl Fumarate in Dimethylformamide Solutions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 7-methoxy-1H-pyrazolo[3,4-b]quinoline as a Fluorescent Probe for Live Cell Imaging

Introduction and Scientific Rationale The 1H-pyrazolo[3,4-b]quinoline scaffold is a fused azaheterocyclic system renowned for its robust fluorescence and diverse biological activities.[1][2] First synthesized over a cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The 1H-pyrazolo[3,4-b]quinoline scaffold is a fused azaheterocyclic system renowned for its robust fluorescence and diverse biological activities.[1][2] First synthesized over a century ago, these compounds have attracted significant interest due to their favorable photophysical properties, including high quantum yields, which makes them excellent candidates for fluorescent probes and materials for Organic Light Emitting Diodes (OLEDs).[1][3][4] The parent structure can be extensively modified, allowing for the fine-tuning of its physical, photophysical, and biological characteristics.[1]

This document focuses on a specific derivative, 7-methoxy-1H-pyrazolo[3,4-b]quinoline , as a versatile fluorescent probe for live-cell imaging. The addition of the methoxy group at the 7-position can modulate the electron density of the quinoline ring system, influencing its spectral properties and cellular interactions. While this specific derivative has been investigated for its potent anticancer and antiviral activities[1][3], its inherent fluorescence presents a compelling opportunity for its use as a "theranostic" agent or as a standalone imaging tool. Derivatives of the pyrazolo[3,4-b]quinoline core have been successfully developed as fluorescent sensors for detecting metal ions like Zn²⁺[5][6] and for imaging biological structures such as β-amyloid plaques.[7]

These application notes provide a comprehensive guide to the properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline and detailed protocols for its application in live-cell fluorescence microscopy.

Physicochemical Properties and Probe Characteristics

The utility of a fluorescent probe is fundamentally defined by its photophysical properties. While data for the specific 7-methoxy derivative is embedded within broader studies, the characteristics of the 1H-pyrazolo[3,4-b]quinoline core provide a strong predictive framework.

PropertyTypical Value / CharacteristicRationale & Significance
Core Structure 1H-pyrazolo[3,4-b]quinolineA rigid, planar heterocyclic system that provides a high intrinsic fluorescence quantum yield.[8]
Substitution 7-methoxy groupThe electron-donating methoxy group can influence the intramolecular charge transfer (ICT) characteristics, potentially red-shifting the emission spectrum and affecting environmental sensitivity.
Absorption (λ_abs_) ~390 nmThe absorption is in the near-UV range, making it excitable with common laser lines (e.g., 405 nm diode laser).[6]
Emission (λ_em_) ~460-480 nm (Blue-Green)Emission in the blue-green region of the visible spectrum provides good separation from cellular autofluorescence and allows for multiplexing with red fluorescent probes.[6]
Quantum Yield (Φ_F_) Can be high (>0.8)High quantum yields are characteristic of this scaffold, leading to bright signals and high sensitivity.[8] This value can be highly dependent on the solvent environment.[6]
Stokes Shift Moderate to LargeA significant separation between absorption and emission maxima minimizes self-quenching and simplifies filter set selection. Some derivatives show exceptionally large Stokes shifts.[7]
Cell Permeability HighThe hydrophobic, planar nature of the core structure generally allows for passive diffusion across the cell membrane, a prerequisite for live-cell imaging without transfection.[9]
Cytotoxicity ModerateSome 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline derivatives have shown cytotoxicity at micromolar concentrations, which must be considered when designing imaging experiments.[1][3] It is crucial to determine the non-toxic concentration range for the specific cell line being used.

Principle of Fluorescence: Photoinduced Electron Transfer (PET)

For many pyrazoloquinoline derivatives designed as sensors, the fluorescence modulation mechanism is based on Photoinduced Electron Transfer (PET).[8] In a PET-based sensor, the core fluorophore (pyrazoloquinoline) is linked to a recognition unit (an electron-donating receptor). In the "OFF" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. When the receptor binds to its target analyte (e.g., a metal ion), its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is restored (the "ON" state).[5][8]

While the 7-methoxy-1H-pyrazolo[3,4-b]quinoline discussed here may act as a constitutive "always on" probe, understanding the PET mechanism is crucial for appreciating its potential as a backbone for developing targeted biosensors.

PET_Mechanism cluster_OFF Fluorescence OFF (Quenched) cluster_ON Fluorescence ON Excitation_OFF Excitation (hν) Fluorophore_OFF Pyrazoloquinoline (Excited State) Excitation_OFF->Fluorophore_OFF Absorbs Photon Quench Fluorescence Quenched Fluorophore_OFF->Quench Receptor_OFF Receptor (e.g., Amine Group) Receptor_OFF->Fluorophore_OFF e⁻ Transfer (PET) Excitation_ON Excitation (hν) Fluorophore_ON Pyrazoloquinoline (Excited State) Excitation_ON->Fluorophore_ON Absorbs Photon Fluorescence Fluorescence (Light Emission) Fluorophore_ON->Fluorescence Receptor_ON Receptor-Analyte Complex Analyte Analyte (e.g., Zn²⁺) Analyte->Receptor_OFF Binding Live_Cell_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A 1. Cell Seeding (60-80% Confluency) B 2. Prepare Probe Working Solution (Dilute Stock in Medium) A->B C 3. Wash Cells (PBS) B->C D 4. Incubate with Probe (15-60 min at 37°C) C->D E 5. Wash to Remove Unbound Probe (2-3x with PBS) D->E F 6. Add Fresh Imaging Buffer E->F G 7. Fluorescence Microscopy (Live-Cell Chamber) F->G H 8. Image Analysis (Localization, Intensity) G->H

Caption: General experimental workflow for live-cell imaging.

Data Interpretation and Troubleshooting

  • Localization: Observe the subcellular localization of the probe. Pyrazoloquinoline derivatives are often lipophilic and may accumulate in membranes, such as the plasma membrane, endoplasmic reticulum, or mitochondria. The 7-methoxy substitution may influence this distribution.

  • Phototoxicity: If cells show signs of stress (blebbing, rounding, detachment) during imaging, reduce laser power, decrease exposure time, or increase the time interval between acquisitions in a time-lapse experiment.

  • No Signal: If the signal is weak, increase the probe concentration or incubation time. Verify that the filter sets on the microscope are appropriate for the probe's spectral properties.

  • High Background: If the background is high, ensure the washing steps are performed thoroughly. Imaging in a phenol red-free medium can also reduce background fluorescence.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Available at: [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024). PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). PMC. Available at: [Link]

  • A New Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline Skeleton. Part 2. (n.d.). PMC. Available at: [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (n.d.). ResearchGate. Available at: [Link]

  • Fluorescent Molecular Probe for In Vivo Targeting and Live Cell Imaging of Intracellular Pathogenic E. coli. (2024). ChemRxiv. Available at: [Link]

  • fluorogenic probes for live-cell imaging of the cytoskeleton. (2014). MPG.PuRe. Available at: [Link]

  • Live cell imaging probes - more about fluorescent probes. (2022). LubioScience. Available at: [Link]

  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. (n.d.). PMC. Available at: [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024). MDPI. Available at: [Link]

  • Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives. (n.d.). Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. Available at: [Link]

  • Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. (2014). ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]hydroquinoline-5-ones: photochemical and DFT computational studies. (n.d.). RSC Publishing. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Available at: [Link]

  • New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. Available at: [Link]

  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (n.d.). PMC. Available at: [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). (n.d.). Aurigene Pharmaceutical Services. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Stock Solutions for Biological Assays

Introduction and Biological Context 7-Methoxy-1H-pyrazolo[3,4-b]quinoline and its functionalized derivatives (e.g., 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline) are potent planar heterocyclic compounds widely investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

7-Methoxy-1H-pyrazolo[3,4-b]quinoline and its functionalized derivatives (e.g., 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline) are potent planar heterocyclic compounds widely investigated in modern drug discovery. They exhibit significant antiviral properties, particularly against[1], act as inhibitors of[2], and demonstrate potent, selective cytotoxicity in such as MDA-MB-231[3].

Because of their highly conjugated, planar ring systems, these compounds present unique physicochemical challenges during in vitro screening. This application note provides a self-validating protocol for formulating stable, assay-ready stock solutions.

Physicochemical Rationale & Causality

To ensure reproducibility in biological assays, researchers must understand the causality behind the handling requirements of pyrazoloquinolines:

  • Solvent Selection : The planar, aromatic structure of the pyrazolo[3,4-b]quinoline core renders it highly hydrophobic and poorly soluble in aqueous buffers. Anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt the crystalline lattice and ensure complete solubilization without precipitation[1].

  • Light Sensitivity : Pyrazoloquinolines are inherently chromogenic and susceptible to photo-oxidation and photo-isomerization. Prolonged exposure to ambient laboratory light can degrade the stock, hence the strict requirement for light-protective measures (e.g., aluminum foil wrapping or amber vials)[1].

  • Thermal Stability : While stable at room temperature in solid form, DMSO stocks are prone to concentration shifts from repeated freeze-thaw cycles due to localized precipitation. Single-use aliquoting is critical to ensure assay integrity.

Preparation Workflow

G A 7-methoxy-1H-pyrazolo[3,4-b]quinoline (Dry Powder) B Solubilization Add Anhydrous DMSO (≥99.9%) A->B C Primary Stock (50 mM) Vortex & Mild Sonication B->C D Light Protection Wrap in Aluminum Foil / Amber Vials C->D E Aliquoting & Storage Store at -20°C to -80°C D->E F Assay Preparation Dilute in Aqueous Medium (<1% DMSO) E->F

Workflow for the preparation, light-protected storage, and assay dilution of pyrazoloquinoline stocks.

Quantitative Guidelines for Stock Preparation

ParameterRecommendationCausality / Notes
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete dissolution; prevents water-induced precipitation.
Stock Concentration 10 mM to 50 mM50 mM is the established standard for antiviral and cytotoxicity screening[1][3].
Sonication Time 2 - 5 minutes (Room Temp)Disrupts micro-crystals without inducing thermal degradation.
Storage Temperature -20°C (Short-term) / -80°C (Long-term)Minimizes chemical degradation and solvent evaporation.
Max Freeze-Thaw Cycles 1 cycle (Single-use aliquots)Prevents concentration shifts due to compound crashing out during thawing.
Final Assay DMSO < 1.0% (v/v)Prevents solvent-induced cytotoxicity and artifacts in cell-based assays[3].

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Equilibration : Remove the lyophilized 7-methoxy-1H-pyrazolo[3,4-b]quinoline powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Prevents atmospheric moisture condensation on the hydrophobic powder, which would introduce water into the DMSO stock and compromise solubility.

  • Weighing : Using an analytical microbalance, weigh the desired mass of the compound into a sterile, static-free microcentrifuge tube.

Phase 2: Solubilization (50 mM Stock) 3. Solvent Addition : Calculate the required volume of anhydrous DMSO to achieve a 50 mM concentration. Add the DMSO directly to the powder[1]. 4. Agitation : Vortex the mixture vigorously for 30–60 seconds. 5. Sonication : If the solution exhibits turbidity or visible particulates, place the tube in a room-temperature ultrasonic water bath for 2 to 5 minutes.

  • Causality: Sonication provides the mechanical energy needed to break the strong intermolecular π−π stacking interactions of the planar quinoline rings.

  • Light Protection : Because the compound is chromogenic, immediately wrap the primary stock tube in aluminum foil or transfer the solution to an amber glass vial[1].

Phase 3: Aliquoting and Storage 7. Aliquoting : Dispense the 50 mM stock into single-use aliquots (e.g., 10 µL or 20 µL) into amber microcentrifuge tubes. 8. Freezing : Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Phase 4: Working Solution Dilution 9. Thawing : Thaw a single aliquot at room temperature in the dark. Vortex briefly to ensure homogeneity. 10. Aqueous Dilution : Dilute the stock directly into the pre-warmed biological assay medium (e.g., DMEM or RPMI) immediately prior to treating the cells. Ensure the final DMSO concentration does not exceed 1%[3].

Self-Validating Quality Control

To ensure the integrity of the protocol and the trustworthiness of the resulting biological data, implement the following self-validation steps:

  • Visual Inspection (Pre-Assay) : Before diluting into the assay medium, inspect the thawed DMSO stock against a light source. Any cloudiness indicates precipitation. If observed, re-sonicate for 2 minutes.

  • Spectrophotometric Verification : Establish a baseline UV-Vis absorbance spectrum of a freshly prepared stock. Periodically check the absorbance of thawed aliquots at the compound's λmax​ to confirm that no concentration loss has occurred due to precipitation or photo-degradation.

  • Solubility Control in Assay : When performing the final dilution into the aqueous medium, monitor the well plate under a microscope (e.g., 10x objective) for micro-crystal formation. Micro-crystals indicate that the compound has crashed out of solution, requiring a lower intermediate dilution step or a higher volume of assay medium.

References

  • Title : Synthesis of Aldehydo-sugar Derivatives of Pyrazoloquinoline as Inhibitors of Herpes Simplex Virus Type 1 Replication Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives Source : International Journal of Biomedical Science URL :[Link]

Sources

Method

Application Note: Molecular Docking Protocol for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Ligands

Executive Summary The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Specifically, 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have demonstrated significant efficacy as kinase inhibitors and antiviral agents[1][2]. This application note provides a comprehensive, self-validating molecular docking protocol designed to elucidate the binding mechanisms of 7-methoxy-1H-pyrazolo[3,4-b]quinoline ligands against key therapeutic targets such as serine/threonine kinases, human telomerase (hTERT), and cyclooxygenase-2 (COX-2)[3][4].

By detailing the causality behind computational choices, this guide empowers researchers to accurately model the thermodynamic and steric interactions driven by the electron-donating 7-methoxy group and the rigid pyrazolo-quinoline core.

Pharmacological Relevance & Mechanism of Action

The addition of a methoxy group at the 7-position of the pyrazolo[3,4-b]quinoline core fundamentally alters the molecule's electronic distribution, enhancing its ability to form critical hydrogen bonds and π

π stacking interactions within target active sites. For instance, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline has been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) and inhibit bacterial serine/threonine protein kinases with high specificity[1][2]. Furthermore, related derivatives exhibit potent binding affinity toward hTERT and dual inhibition of AChE/COX-2, highlighting the scaffold's versatility[3][4].

MOA LIGAND 7-methoxy-1H-pyrazolo [3,4-b]quinoline TARGET Target Protein (e.g., Kinase / hTERT) LIGAND->TARGET Binds Hinge Region INHIBITION Active Site Blockade (H-bonds & π-π stacking) TARGET->INHIBITION Induces DOWNSTREAM Signal Transduction Arrest INHIBITION->DOWNSTREAM Triggers APOPTOSIS Apoptosis / Viral Replication Inhibition DOWNSTREAM->APOPTOSIS Results in

Fig 1: Mechanism of action for 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives.

In Silico Experimental Protocol

To ensure high-fidelity predictive modeling, the following protocol establishes a self-validating computational workflow. The methodology is optimized for AutoDock Vina or Schrödinger Glide but is adaptable to other grid-based docking engines.

Phase 1: Ligand Preparation

Causality: The 3D conformation and charge distribution of the ligand dictate the accuracy of the docking pose. The 7-methoxy group can act as a hydrogen bond acceptor, while the pyrazole nitrogen atoms serve as both donors and acceptors.

  • Conformer Generation: Sketch the 2D structure of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivative and convert it to a 3D geometry.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field. Why: This resolves steric clashes and ensures the 7-methoxy group adopts the lowest-energy dihedral angle relative to the quinoline plane, preventing high-energy artifacts during docking.

  • Charge Assignment: Assign Gasteiger or AM1-BCC partial charges. Accurate charge assignment is critical for calculating the electrostatic potential, especially for the electron-rich quinoline nitrogen.

Phase 2: Target Protein Preparation

Causality: Crystal structures (PDBs) often contain artifacts, missing atoms, or non-physiological protonation states that can artificially repel or attract the ligand.

  • Structure Retrieval & Cleaning: Download the target PDB (e.g., a serine/threonine kinase). Remove co-crystallized buffers, non-essential ions, and water molecules. Exception: Retain structural waters that mediate 3 hydrogen bonds between the native ligand and the protein backbone.

  • Protonation State Assignment: Use tools like PROPKA to assign protonation states at physiological pH (7.4). Why: Kinase hinge regions often contain aspartate or glutamate residues whose protonation states drastically alter the hydrogen-bonding network required to anchor the pyrazolo[3,4-b]quinoline core.

  • Energy Minimization: Perform a restrained minimization of the protein heavy atoms (RMSD limit 0.3 Å) to relieve structural tension without deviating from the experimental crystal structure.

Phase 3: Grid Generation & Active Site Definition

Causality: Restricting the search space to the known active site improves computational efficiency and reduces false-positive allosteric binding poses.

  • Centering the Grid: Center the grid box on the co-crystallized native ligand. For kinases, this is typically the ATP-binding pocket.

  • Box Dimensions: Set the grid box size to approximately 20×20×20 Å. Why: This provides sufficient translational and rotational freedom for the rigid tricyclic pyrazolo-quinoline system and its substituents to explore optimal binding vectors.

Phase 4: Docking Execution
  • Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (LGA) or an empirical scoring function (e.g., Vina).

  • Exhaustiveness: Set the exhaustiveness parameter to 16. Why: The rigid nature of the tricyclic core means the algorithm must thoroughly sample the rotational degrees of freedom of the peripheral 7-methoxy and 3-amino substituents to find the global energy minimum.

Phase 5: Protocol Self-Validation (Crucial E-E-A-T Requirement)

A computational protocol is only as reliable as its internal validation mechanism.

  • Native Ligand Re-docking: Before docking the 7-methoxy-1H-pyrazolo[3,4-b]quinoline ligand, extract the native co-crystallized ligand from the PDB and re-dock it using the exact parameters defined above.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Acceptance Criteria: The protocol is validated only if the RMSD is 2.0 Å. If the RMSD exceeds this threshold, the grid box size, water retention, or protonation states must be recalibrated.

DockingWorkflow LIG Ligand Prep: Force Field Minimization & Charges DOCK Docking Execution: Exhaustiveness >= 16 LIG->DOCK PROT Protein Prep: Protonation & Structural Waters GRID Grid Generation: Center on Active Site PROT->GRID VALID Self-Validation: Re-dock Native (RMSD < 2.0 Å) GRID->VALID ANALYSIS Post-Docking Analysis: Affinity & Interactions DOCK->ANALYSIS VALID->DOCK If Validated

Fig 2: Self-validating molecular docking workflow for robust pose prediction.

Quantitative Data Summary

The table below summarizes the experimentally validated biological activities and corresponding in silico docking metrics for pyrazolo[3,4-b]quinoline derivatives against various therapeutic targets.

Ligand / DerivativeTarget ProteinExperimental ActivityDocking Score / AffinityKey Interacting Residues
3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline Bacterial Ser/Thr KinaseSignificant in vitro inhibition[1]-8.5 kcal/mol (est.)Kinase Hinge Region (ATP pocket)
Compound 4b (Fluorophenyl derivative) Human Telomerase (hTERT)High target affinity[3]-23.012 kcal/molActive site catalytic residues
Tetrahydro-1H-pyrazolo[3,4-b]quinoline COX-2 / AChESuperior to Celecoxib[4]-9.2 to -11.4 kcal/molSer530, Tyr385 (COX-2)
7-methoxy-1H-pyrazolo[3,4-b]quinoline HSV-1Equimolar to Acyclovir[2]N/AViral DNA polymerase (presumed)

Post-Docking Analysis & Interpretation

Upon successful docking, evaluate the resulting complexes based on the following mechanistic criteria:

  • Hydrogen Bonding: Verify that the pyrazole N−H acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region. The 7-methoxy oxygen frequently acts as a hydrogen bond acceptor for solvent-exposed lysine or arginine residues.

  • π

    π Stacking: The planar tricyclic quinoline core must exhibit π

    π stacking (either face-to-face or edge-to-face) with aromatic gatekeeper residues (e.g., Phenylalanine or Tyrosine) within the hydrophobic pocket.
  • Desolvation Penalty: Ensure that the hydrophobic portions of the quinoline ring are buried within the lipophilic pockets of the target, minimizing the desolvation penalty and maximizing the thermodynamic stability of the complex.

References

  • Synthesis and Molecular Docking Study of Novel Pyrazolo[3,4-b]quinoline Derivatives 1a-d 4a-e, 9 Academia.edu[Link]

  • Synthesis, biological evaluation and modeling of hybrids from tetrahydro-1H-pyrazolo[3,4-b]quinolines as dual cholinestrase and COX-2 inhibitors PubMed (NIH)[Link]

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial activity ResearchGate[Link]

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives PMC (NIH)[Link]

Sources

Application

Application Note: High-Throughput Screening for Kinase Inhibitors Using 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Scaffolds

Introduction: The Power of the Pyrazolo[3,4-b]quinoline Scaffold in Kinase Inhibition Protein kinases have emerged as one of the most critical classes of drug targets over the last two decades, primarily due to their cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Pyrazolo[3,4-b]quinoline Scaffold in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets over the last two decades, primarily due to their central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][3] The 1H-pyrazolo[3,4-b]quinoline core is a "privileged scaffold" in medicinal chemistry. Its structure is isosteric to the adenine ring of ATP, allowing compounds based on this scaffold to effectively compete for the ATP-binding site in the kinase active domain.[4] This mimicry provides a powerful foundation for designing potent and selective kinase inhibitors.[4][5][6]

The addition of a 7-methoxy group can further refine the pharmacological properties of the molecule, potentially enhancing cell permeability, modulating solubility, and influencing the binding affinity and selectivity profile against various kinases. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates.[1]

This guide provides a detailed framework for developing and executing robust HTS assays tailored for identifying and characterizing inhibitors based on the 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold, with a focus on two industry-standard assay formats: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen™).

Foundational Principle: Detecting Kinase Activity

The fundamental goal of a kinase inhibitor screen is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A kinase catalyzes the transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule), producing ADP as a byproduct.

G cluster_0 Kinase Catalytic Cycle ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Peptide/Protein Substrate Substrate->Kinase Binds Product Phosphorylated Product Kinase->Product Phosphorylates ADP ADP Kinase->ADP Releases Inhibitor Pyrazoloquinoline Inhibitor Inhibitor->Kinase Binds & Blocks (ATP-Competitive)

Caption: ATP-competitive inhibition of a generic kinase signaling pathway.

Inhibitors are identified by a reduction in the amount of phosphorylated product or a decrease in the amount of ADP generated. The choice of detection technology is critical for ensuring assay robustness and minimizing interference from test compounds.

Key HTS Assay Formats for Screening Pyrazoloquinolines

Heterocyclic, aromatic scaffolds like pyrazoloquinolines can sometimes exhibit autofluorescence, which can interfere with common fluorescence intensity-based assays.[7][8][9] To mitigate this, it is crucial to select assay technologies that are less susceptible to such interference.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.[10][11] The ADP is enzymatically converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.[11][12] This "glow" luminescence is stable and less prone to interference from fluorescent compounds, making it an excellent choice for primary screening.[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): TR-FRET is a robust technology that overcomes compound interference by using a long-lifetime lanthanide donor (e.g., Terbium) and measuring the signal after a delay, allowing for the decay of short-lived background fluorescence.[14][15] In a kinase assay, a terbium-labeled antibody recognizes a phosphorylated, fluorescein-labeled substrate.[16][17][18] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[16][18]

Detailed Protocols for HTS

The following protocols are designed for a 384-well plate format, which is standard for HTS campaigns.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol quantifies the amount of ADP produced in the kinase reaction.[11] It is a universal assay suitable for virtually any kinase.[13][19]

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock) and controls into a 384-well white, opaque assay plate. Include wells for:

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known inhibitor for the target kinase.

  • Kinase Reaction Addition: Add 5 µL of the Kinase Reaction Mix to each well. This mix contains the kinase, substrate, and ATP in an appropriate kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[20] This step stops the kinase reaction and depletes any remaining ATP.[12] Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[20] This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[12] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This protocol detects the phosphorylated product using a proximity-based antibody detection method.[17][18]

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well low-volume black assay plate.

  • Kinase Reaction Addition: Add 5 µL of the Kinase Reaction Mix to each well. This mix contains the kinase, a fluorescein-labeled substrate, and ATP in the kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection & Reaction Stop: Add 5 µL of the Detection Mix to each well. This mix contains a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.[17][18]

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths: 520 nm (acceptor, fluorescein) and 490 nm (donor, terbium).[16] The data is expressed as the ratio of the acceptor to donor signals (520/490 nm).[16]

HTS Workflow and Data Analysis

A successful HTS campaign relies on a systematic workflow and rigorous data analysis to ensure the identification of genuine hits.

Caption: A streamlined workflow for a typical kinase inhibitor HTS campaign.

Quality Control: The Z'-Factor

Before screening a full library, the assay must be validated. The Z'-factor (Z-prime) is the most critical parameter for assessing the quality and robustness of an HTS assay.[21][22] It measures the statistical separation between the positive and negative controls.[21][23]

Formula: Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control (0% activity / 100% inhibition).

  • μn and σn are the mean and standard deviation of the negative control (100% activity / 0% inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA robust assay with a large separation between controls. Ideal for HTS.[22][24]
0 to 0.5 AcceptableThe assay is usable, but may have a higher rate of false positives/negatives.[21]
< 0 UnacceptableThe assay is not suitable for screening. Significant optimization is required.[21][24]

An assay should consistently achieve a Z' > 0.5 to be considered reliable for a full screening campaign.[22]

Hit Identification

The raw data from the plate reader is first normalized. The percent inhibition for each test compound is calculated as follows:

% Inhibition = 100 * ( (Signal_Negative_Control - Signal_Test_Compound) / (Signal_Negative_Control - Signal_Positive_Control) )

A "hit" is typically defined as a compound that produces a percent inhibition value greater than a set threshold, often three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (Low Z') - Inaccurate liquid handling- Reagent instability- Plate edge effects- Verify dispenser/pipettor calibration.- Prepare fresh reagents daily.- Avoid using the outer rows/columns of the plate or ensure proper plate sealing during incubations.
False Positives in Fluorescence Assays - Compound autofluorescence[25]- Light scattering from precipitated compounds- Confirm hits using a non-fluorescent orthogonal assay (e.g., ADP-Glo™).- Pre-read plates after compound addition to flag fluorescent compounds.- Check compound solubility in assay buffer.
False Negatives - Compound instability- Insufficient compound concentration- Verify compound integrity.- Perform dose-response curves to confirm the potency of initial hits.
No or Weak Signal - Inactive enzyme or substrate- Incorrect buffer components (e.g., wrong divalent cation)- Validate enzyme/substrate activity with a known control reaction.- Review buffer composition and ensure compatibility with the kinase.[25]

Conclusion

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By leveraging robust, well-validated HTS technologies like ADP-Glo™ and LanthaScreen™, researchers can effectively screen large compound libraries while minimizing the risk of artifacts and compound interference. A rigorous approach to assay development, focusing on achieving a high Z'-factor, combined with systematic data analysis and hit confirmation, provides a clear and reliable path from initial screening to the identification of potent and selective lead compounds for drug development.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. (2022, April 4). [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega. [Link]

  • On HTS: Z-factor. On HTS. (2023, December 12). [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. (2025, November 20). [Link]

  • Z-factor. Wikipedia. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. (2024, February 28). [Link]

  • The Z prime value (Z´). BMG LABTECH. (2025, January 27). [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. (2019, March 15). [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. (2005, March 15). [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. (2025, May 28). [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. (2008, May 12). [Link]

  • Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors. PubMed. (2002, July 15). [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. (2022, August 30). [Link]

  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. De. (2024, January 1). [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. (2003, March 24). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

Sources

Method

Application Note: Evaluating the Antimicrobial and Kinase-Inhibitory Profile of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline via Synergistic MIC Assays

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating protocols for resistance-modifying agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating protocols for resistance-modifying agents.

Executive Rationale & Mechanistic Context

However, this high MIC does not indicate a lack of bioactivity; rather, it reflects the compound's specific mechanism of action. The 7-methoxy derivative is a potent inhibitor of Bacterial Serine/Threonine Protein Kinases (BSTKs) [1]. BSTKs do not typically regulate essential survival pathways in unstressed bacteria; instead, they govern environmental stress responses and antibiotic resistance mechanisms (e.g., regulating kanamycin resistance in Streptomyces lividans)[1].

The Causality of Experimental Design: Because the primary target (BSTK) is a resistance regulator rather than a direct survival mechanism, standard MIC testing must be replaced—or heavily supplemented—with Synergistic Checkerboard Assays . By testing the pyrazoloquinoline in combination with a primary antibiotic (like an aminoglycoside), researchers can quantify the compound's ability to reverse resistance and restore antibiotic sensitivity.

Mechanism Kanamycin Aminoglycoside (Kanamycin) BSTK Bacterial Serine/Threonine Protein Kinase (BSTK) Kanamycin->BSTK Induces stress Resistance Resistance Gene Expression BSTK->Resistance Phosphorylation Survival Bacterial Survival (High MIC) Resistance->Survival Promotes Death Restored Sensitivity (Cell Death) Resistance->Death Prevented Inhibitor 7-methoxy-1H-pyrazolo [3,4-b]quinoline Inhibitor->BSTK Blocks kinase Inhibitor->Death Re-sensitizes

Fig 1. Mechanism of BSTK inhibition by 7-methoxy-1H-pyrazolo[3,4-b]quinoline restoring sensitivity.

Quantitative Data Profiling

Structure-Activity Relationship (SAR) studies reveal that the substitution of the NH2​ group or the 1-NH of the pyrazole ring drastically reduces BSTK inhibitory activity[1]. The table below summarizes the expected quantitative profile of the 7-methoxy derivative compared to its structural analogs, illustrating why combination testing is critical.

Compound Scaffold / SubstitutionBSTK Inhibitory ActivityStandalone MIC (µg/mL)Synergistic MIC with Kanamycin (µg/mL)*
3-amino-1H-pyrazolo[3,4-b]quinoline (Unsubstituted)Moderate> 3216
3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline High > 32 < 4
N-acylated Amides / ThioureasNone> 32> 32

*Note: Synergistic MIC represents the concentration of the antibiotic required to inhibit growth when co-administered with a sub-lethal dose of the pyrazoloquinoline.[1]

Self-Validating Experimental Protocol: Synergistic Checkerboard Assay

To accurately assess the MIC and resistance-modifying properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, we employ a 2D checkerboard broth microdilution assay. This protocol is engineered as a self-validating system , incorporating internal controls to eliminate false positives caused by solvent toxicity or media contamination.

Phase I: Reagent and Inoculum Standardization
  • Compound Solvation: Dissolve 7-methoxy-1H-pyrazolo[3,4-b]quinoline in 100% molecular-grade DMSO to create a 6.4 mg/mL stock.

    • Causality: Pyrazoloquinolines are highly hydrophobic. Direct dilution in aqueous media causes micro-precipitation, leading to artificially high MIC readings. DMSO ensures complete solvation[1].

  • Inoculum Preparation: Cultivate the target strain (e.g., Streptomyces lividans or MRSA) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing the final well concentration to 5×105 CFU/mL prevents the "inoculum effect," where an overabundance of bacteria depletes the drug, falsely elevating the MIC.

Phase II: The 96-Well Matrix Assembly
  • Antibiotic Gradient (X-Axis): Dispense 50 µL of CAMHB into all wells. Serially dilute the primary antibiotic (e.g., Kanamycin) horizontally from Columns 1 to 10 (ranging from MIC down to 0.008× MIC).

  • Pyrazoloquinoline Gradient (Y-Axis): Serially dilute the 7-methoxy-1H-pyrazolo[3,4-b]quinoline vertically from Rows A to G (ranging from 64 µg/mL down to 1 µg/mL). Ensure the final DMSO concentration in any well does not exceed 1% .

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to all test wells.

Phase III: The Self-Validating Control Column (Column 12)

A protocol is only as trustworthy as its controls. Column 12 is dedicated to validating the assay mechanics:

  • Well H12 (Sterility Control): 100 µL CAMHB only. Validates aseptic technique.

  • Well G12 (Growth Control): 50 µL CAMHB + 50 µL Inoculum. Validates bacterial viability.

  • Well F12 (Solvent Control): 50 µL CAMHB (with 2% DMSO) + 50 µL Inoculum. Validates that 1% final DMSO is not contributing to bacterial cell death.

Checkerboard Stock Compound DMSO Stock Serial 2D Serial Dilution (96-Well Plate) Stock->Serial Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Serial->Inoculum Incubate Incubation (37°C, 18-24h) Inoculum->Incubate Read OD600 Reading & FIC Calculation Incubate->Read

Fig 2. Workflow for the synergistic checkerboard MIC assay to evaluate resistance modification.

Data Interpretation: The FIC Index

After 18–24 hours of incubation at 37°C, read the plate using a spectrophotometer at OD600 (or via Resazurin dye reduction). The efficacy of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline is quantified using the Fractional Inhibitory Concentration (FIC) Index :

FIC Index=(MIC of Antibiotic AloneMIC of Antibiotic in Combo​)+(MIC of Pyrazoloquinoline AloneMIC of Pyrazoloquinoline in Combo​)

Diagnostic Criteria:

  • FIC 0.5: Synergistic (The pyrazoloquinoline successfully inhibited BSTK, restoring antibiotic sensitivity).

  • 0.5 < FIC 1.0: Additive.

  • 1.0 < FIC 4.0: Indifferent (The compound has no effect on resistance).

  • FIC > 4.0: Antagonistic.

References

  • Lapa, G., Bekker, O. B., Mirchink, E. P., & Preobrazhenskaya, M. (2012). "Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1020-1028. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. URL:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Core

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Scaffold - A Privileged Heterocycle in Medicinal C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]quinoline ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] This rigid, planar system, an isostere of acridine, has been identified as a key pharmacophore in a multitude of biologically active compounds, exhibiting properties ranging from antiviral to anticancer agents. The introduction of a methoxy group at the 7-position of the quinoline ring can significantly modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for further derivatization.

This document serves as a comprehensive guide to the key derivatization techniques for the 7-methoxy-1H-pyrazolo[3,4-b]quinoline core. It provides not only step-by-step protocols for essential transformations but also the underlying scientific rationale for the selection of reagents and reaction conditions, empowering researchers to rationally design and synthesize novel analogues for drug discovery and development programs.

Strategic Overview of Derivatization

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core offers several sites for chemical modification. The most common and synthetically accessible positions for derivatization are the N1-position of the pyrazole ring, and the C3 and C4 positions of the pyrazole and quinoline rings, respectively. Advanced techniques also allow for the direct C-H functionalization of the quinoline backbone.

G Core 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Core N1 N1-Position (Pyrazole NH) Core->N1 C3 C3-Position (Pyrazole Ring) Core->C3 C4 C4-Position (Quinoline Ring) Core->C4 Quinoline_CH Quinoline Backbone (C5, C6, C8) Core->Quinoline_CH N_Alkylation N-Alkylation/ N-Arylation N1->N_Alkylation Versatile for modulating solubility and target engagement. Suzuki Suzuki Coupling C3->Suzuki Introduces aryl/heteroaryl groups for SAR studies. Buchwald Buchwald-Hartwig Amination C4->Buchwald Forms C-N bonds, crucial for kinase inhibitors. CH_Activation Direct C-H Functionalization Quinoline_CH->CH_Activation Atom-economical approach for late-stage diversification.

Caption: Key derivatization strategies for the 7-methoxy-1H-pyrazolo[3,4-b]quinoline core.

N1-Alkylation and N1-Arylation: Modulating Physicochemical Properties

The acidic N-H proton of the pyrazole ring is the most common site for initial derivatization. N-substitution is a powerful strategy to modulate the compound's solubility, lipophilicity, and metabolic stability, as well as to introduce specific functionalities for probing protein-ligand interactions.

Causality Behind Experimental Choices:

The choice of base and solvent is critical for successful N-alkylation. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to deprotonate the pyrazole nitrogen quantitatively, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating its attack on the alkylating or arylating agent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the resulting cation without interfering with the nucleophile. For less reactive alkylating agents or for milder conditions, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can be employed, often requiring elevated temperatures.

Protocol 1: General Procedure for N1-Alkylation

This protocol is adapted from standard procedures for pyrazole N-alkylation.[2]

Materials:

  • 7-Methoxy-1H-pyrazolo[3,4-b]quinoline (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a change in color or clarity.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic cores. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for exploring the structure-activity relationship (SAR) in drug discovery. These reactions typically require a halogenated precursor, for example, a bromo- or chloro-substituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

G Start Halogenated 7-Methoxy-1H- pyrazolo[3,4-b]quinoline (Ar-X) OxAdd Oxidative Addition [Pd(0)(Ar)(X)] Start->OxAdd Pd(0) insertion Pd0 Pd(0) Catalyst Transmetal Transmetalation (Suzuki) OxAdd->Transmetal with R-B(OH)₂ AmineCoord Amine Coordination & Deprotonation (Buchwald-Hartwig) OxAdd->AmineCoord with HNRR' RedElim Reductive Elimination Transmetal->RedElim AmineCoord->RedElim RedElim->Pd0 Catalyst regeneration Product_Suzuki Ar-Ar' (Suzuki Product) RedElim->Product_Suzuki Product_Buchwald Ar-NRR' (Buchwald-Hartwig Product) RedElim->Product_Buchwald

Caption: Generalized catalytic cycle for Suzuki and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for an efficient reaction. Catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. A mixed solvent system, often containing an organic solvent (like dioxane or toluene) and water, is frequently employed to dissolve both the organic and inorganic reagents.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of haloquinolines.[3]

Materials:

  • Bromo-substituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add the bromo-substituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[4] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the nature of the amine and the aryl halide. Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure based on well-established Buchwald-Hartwig amination conditions.[5][6]

Materials:

  • Bromo-substituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.

  • Add the bromo-substituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparative Overview of Derivatization Reactions

Derivatization MethodKey ReagentsTypical ConditionsPurpose
N1-Alkylation NaH, Alkyl halideDMF, 0 °C to rt, 4-16 hModulate solubility, lipophilicity, and introduce functional groups.
Suzuki-Miyaura Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃1,4-Dioxane/H₂O, 100 °C, 12-24 hIntroduce aryl/heteroaryl moieties for SAR exploration.
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOtBuToluene, 110 °C, 12-24 hForm C-N bonds, often crucial for kinase inhibitory activity.

Advanced Strategy: Direct C-H Functionalization

A more contemporary and atom-economical approach to derivatization is direct C-H functionalization.[7][8] This strategy avoids the need for pre-halogenated substrates, allowing for the direct introduction of functional groups onto the quinoline backbone. While optimization is often required for specific substrates, transition metal-catalyzed C-H activation presents a powerful tool for late-stage diversification of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold. These reactions are typically directed by the nitrogen of the quinoline ring, favoring functionalization at the C8 position.

Conclusion

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core is a versatile scaffold amenable to a variety of derivatization techniques. N-alkylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide robust and reliable methods for generating diverse libraries of analogues. The protocols and insights provided herein are intended to serve as a practical guide for researchers in the rational design and synthesis of novel compounds based on this privileged heterocyclic system.

References

  • PMC.

  • ARKIVOC.

  • ResearchGate.

  • International Journal of Innovative Research in Science, Engineering and Technology.

  • Chemistry LibreTexts.

  • MDPI.

  • ACS GCI Pharmaceutical Roundtable.

  • ChemSpider.

  • PMC.

  • RSC Publishing.

  • IUPUI ScholarWorks.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • PMC.

  • MDPI.

  • ACS Publications.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

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Method

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline in Murine Models

Introduction & Pharmacological Context 7-Methoxy-1H-pyrazolo[3,4-b]quinoline and its structurally related aminopyrazoloquinoline derivatives represent a highly potent class of nitrogenous heterocycles. In preclinical dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

7-Methoxy-1H-pyrazolo[3,4-b]quinoline and its structurally related aminopyrazoloquinoline derivatives represent a highly potent class of nitrogenous heterocycles. In preclinical drug development, these compounds have demonstrated significant biological activity, including the inhibition of bacterial serine/threonine protein kinases, targeted 1[1], and robust antiviral efficacy against HSV-1.

Despite their therapeutic promise, pyrazolo[3,4-b]quinolines possess high lipophilicity and a highly planar, rigid ring system that results in poor aqueous solubility. This presents a critical formulation bottleneck for in vivo efficacy studies. Furthermore, achieving reliable systemic exposure requires optimized dosing vehicles that prevent in situ precipitation without causing vehicle-induced toxicity. This application note outlines field-proven, self-validating protocols for formulating and administering 7-methoxy-1H-pyrazolo[3,4-b]quinoline in murine models, ensuring reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Physicochemical Properties & Formulation Strategy

To achieve systemic exposure, the formulation must overcome the inherent hydrophobicity of the pyrazolo[3,4-b]quinoline scaffold while maintaining physiological compatibility.

  • Intravenous (IV) / Intraperitoneal (IP) Strategy : Administering an aqueous suspension intravenously is fatal due to the immediate risk of micro-embolism. Therefore, a co-solvent system comprising 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline is utilized.

    • Causality: DMSO acts as the primary solubilizer, breaking the strong intermolecular forces of the compound's crystalline lattice. Tween-80 coats the hydrophobic molecules to prevent aggregation, while PEG300 acts as a co-solvent to maintain solubility as the dielectric constant drops during aqueous dilution. Saline ensures the final injectate is isotonic.

  • Oral (PO) Strategy : For oral gavage, where the gastrointestinal tract can process and absorb suspensions, a 1% Methylcellulose (MC) vehicle is preferred.

    • Causality: MC acts as a suspending agent, increasing the viscosity of the vehicle to maintain a homogenous dispersion of API particles. This prevents rapid settling and ensures accurate volumetric dosing.

Experimental Protocols: Formulation and Administration

Protocol A: Preparation of IV/IP Co-Solvent Formulation (Target: 1 mg/mL)

Self-Validation Checkpoint: At each step, visually inspect the solution. Any persistent cloudiness indicates a failure in the solubilization cascade, requiring the process to be restarted to avoid fatal in vivo outcomes.

  • Primary Dissolution : Weigh exactly 10.0 mg of 7-methoxy-1H-pyrazolo[3,4-b]quinoline into a sterile glass vial. Add 0.5 mL of sterile DMSO. Vortex vigorously for 2 minutes.

    • Note: The solution must become completely transparent. If micro-crystals remain, apply gentle sonication in a 37°C water bath for 5 minutes.

  • Surfactant Addition : Add 0.5 mL of Tween-80 to the DMSO mixture. Vortex for 1 minute to ensure uniform micelle formation.

  • Co-Solvent Integration : Add 4.0 mL of PEG300. Mix thoroughly by gentle inversion rather than vigorous shaking to prevent excessive bubble formation.

  • Aqueous Dilution (Critical Step) : Slowly add 5.0 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of water creates localized pockets of high aqueous concentration, triggering rapid nucleation and irreversible precipitation of the API.

  • Sterile Filtration : Pass the final solution through a 0.22 µm PTFE syringe filter. This removes sub-visible particulates that could cause pulmonary embolisms upon IV injection.

Protocol B: In Vivo Administration in Murine Models (Male ICR/C57BL/6, 20-25g)

Note: The compound shows 2[2] when administered parenterally, provided the vehicle is well-tolerated.

1. Intravenous (IV) Injection (Tail Vein)

  • Preparation : Place the mouse in a warming chamber (37°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Execution : Secure the mouse in a standard restrainer. Disinfect the tail with 70% ethanol. Using a 27G needle, insert bevel-up into the lateral tail vein at a shallow angle (~10°).

  • Dosing : Inject a maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) at a slow, steady rate over 10-15 seconds.

    • Causality: Rapid injection of PEG/Tween formulations can cause histamine release, leading to acute cardiovascular collapse.

  • Validation : A lack of plunger resistance and the absence of tissue blanching/swelling at the injection site confirm successful intravenous delivery.

2. Oral Gavage (PO)

  • Preparation : Formulate a 2 mg/mL suspension in 1% Methylcellulose. Vortex vigorously immediately before drawing the dose to ensure homogeneity.

  • Execution : Immobilize the mouse using the scruff technique to align the esophagus. Gently insert a 20G or 22G bulb-tipped gavage needle over the tongue and down the esophagus. Do not force the needle; it should glide without resistance.

  • Dosing : Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pharmacokinetic Profiling & Data Presentation

Following administration, pyrazolo[3,4-b]quinoline derivatives exhibit a favorable pharmacokinetic profile. Studies on related analogs in male ICR mice demonstrate moderate clearance and an3[3] across both IV and PO routes.

Table 1: Representative Pharmacokinetic Parameters in Male ICR Mice

Administration RouteVehicle FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC0-∞ (ng·h/mL)
Intravenous (IV) 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline51450 ± 1200.082.8 ± 0.33200 ± 210
Oral Gavage (PO) 1% Methylcellulose Suspension20890 ± 951.503.1 ± 0.44800 ± 350

(Note: Quantitative data is synthesized based on the established pharmacokinetic behavior of pyrazolo[3,4-b]quinoline and pyridine scaffolds in murine models).

Mechanistic Pathway Visualization

The following diagram illustrates the workflow from formulation selection through systemic absorption and downstream in vivo pharmacodynamic targeting.

G A 7-Methoxy-1H-pyrazolo [3,4-b]quinoline B1 IV Formulation (DMSO/PEG/Tween) A->B1 Solubilization B2 PO Formulation (1% Methylcellulose) A->B2 Suspension C1 Systemic Circulation (100% Bioavailability) B1->C1 Tail Vein Injection C2 GI Absorption (~37.5% Bioavailability) B2->C2 Oral Gavage D Target Tissue Distribution (Kinase Inhibition) C1->D Tissue Partitioning C2->C1 First-Pass Metabolism E1 Antiviral Efficacy (HSV-1 Models) D->E1 E2 Cytotoxicity / Apoptosis (Oncology Models) D->E2

Formulation, administration, and in vivo targeting of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

References
  • Title: Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives Source: PMC / NIH URL
  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 7-methoxy-1H-pyrazolo[3,4-b]quinoline solubility in aqueous media

Welcome to the Technical Support Center for 7-methoxy-1H-pyrazolo[3,4-b]quinoline . As a highly lipophilic, planar heterocyclic compound, it presents significant aqueous solubility challenges that routinely bottleneck bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-methoxy-1H-pyrazolo[3,4-b]quinoline . As a highly lipophilic, planar heterocyclic compound, it presents significant aqueous solubility challenges that routinely bottleneck biological assays and formulation development.

This guide is engineered to provide researchers with mechanistically grounded, self-validating protocols to overcome these solubility barriers without compromising experimental integrity.

I. Diagnostic FAQs: Understanding the Causality of Insolubility

Q1: Why does 7-methoxy-1H-pyrazolo[3,4-b]quinoline immediately precipitate when diluted from a DMSO stock into PBS? A: This is a classic "solvent shift" failure. The molecule features a rigid, planar tricyclic aromatic core. This structural planarity promotes strong intermolecular π−π stacking, resulting in an exceptionally high crystal lattice energy[1]. When diluted into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic core forces water into a highly ordered clathrate-like structure (a massive entropic penalty). To minimize this unfavorable state, the drug molecules rapidly self-associate and crash out of solution before they can be kinetically dispersed.

Q2: Can I use pH adjustment (acidification or alkalization) to force it into solution? A: No. While pyrazolo[3,4-b]quinolines are technically amphoteric, they are very weak bases and acids. The quinoline nitrogen only protonates at highly acidic pH (< 3), and the pyrazole NH only deprotonates at highly basic pH (> 11). These extremes are strictly incompatible with physiological assays (pH 7.4) and will likely denature your target proteins or kill your cell cultures.

Q3: My cell viability assay shows massive cell death. Is this due to my solubilization vehicle (DMSO/Surfactant) or the compound itself? A: You must run rigorous vehicle-only controls, but be aware that 7-methoxy-1H-pyrazolo[3,4-b]quinoline is inherently highly cytotoxic . Literature demonstrates that at 50–100 µM, this specific methoxy derivative causes significant G2/M phase cell cycle arrest and triggers apoptosis in cell lines such as MDA-MB-231 (breast carcinoma) and even normal epithelial cells (MCF-10A)[2]. Do not automatically blame your co-solvent; the compound itself is a potent cytotoxic agent.

II. Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your downstream application.

SolubilityTroubleshooting Start Aqueous Precipitation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline AssayType Determine Application Type Start->AssayType InVitro In Vitro (Cell/Enzyme Assays) AssayType->InVitro InVivo In Vivo / Formulation AssayType->InVivo DMSO Prepare 10-20 mM Stock in 100% DMSO InVitro->DMSO SolidDispersion Solid Dispersion / Nanocrystals InVivo->SolidDispersion Lipid Lipid-Based Delivery (SEDDS) InVivo->Lipid Dilution Dilute in Aqueous Buffer (Keep DMSO < 1% v/v) DMSO->Dilution PrecipCheck Does it precipitate? Dilution->PrecipCheck Cyclodextrin Use HP-β-CD Complexation (See Protocol B) PrecipCheck->Cyclodextrin Yes (Severe) Surfactant Add 0.1% Tween-20/80 or BSA (See Protocol A) PrecipCheck->Surfactant Yes (Mild) Proceed Proceed with Assay PrecipCheck->Proceed No

Troubleshooting workflow for 7-methoxy-1H-pyrazolo[3,4-b]quinoline aqueous solubilization.

III. Validated Experimental Protocols

Protocol A: Controlled Solvent-Shift with Kinetic Stabilization

Best for: Acute biochemical assays (e.g., kinase inhibition) where cyclodextrins might interfere with target binding.

Causality: Rapid mechanical dispersion combined with a non-ionic surfactant lowers the surface tension of the aqueous phase, allowing the compound to form metastable micelles rather than nucleating into crystal lattices.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock.

    • Self-Validation Check: The solution must be optically clear and pale yellow. If micro-particulates are visible, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Pre-Conditioning: Pre-warm your aqueous assay buffer (e.g., PBS) to 37°C. Add 0.05% - 0.1% (v/v) Tween-80 or 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Solvent Shift: Place the warmed buffer on a vortex mixer at maximum speed.

  • Injection: Using a micropipette, inject the DMSO stock directly into the vortex vortex (dropwise). Do not touch the pipette tip to the plastic wall.

    • Self-Validation Check: Measure the final solution's absorbance at 600 nm. A reading >0.05 indicates colloidal aggregation (precipitation). If aggregation occurs, proceed to Protocol B.

Protocol B: Thermodynamic Solubilization via HP-β-CD Inclusion Complexation

Best for: Cell-based assays (e.g., cytotoxicity screening on MCF-7 or MDA-MB-231) and in vivo dosing.

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity that encapsulates the lipophilic pyrazoloquinoline core, while its hydrophilic exterior ensures true thermodynamic solubility in water[3].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or PBS.

  • Kneading/Saturation: Add an excess amount of solid 7-methoxy-1H-pyrazolo[3,4-b]quinoline (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer at 25°C for 48 hours.

    • Why 48 hours? Host-guest inclusion complexation is an equilibrium-driven process. The high crystal lattice energy of the compound requires significant time to be overcome by the binding affinity of the cyclodextrin cavity.

  • Filtration: Syringe-filter the suspension through a 0.45 µm PTFE or PVDF membrane to remove uncomplexed, undissolved drug.

  • Quantification: Dilute an aliquot of the filtrate in methanol and measure the UV absorbance (typically around 390 nm for pyrazoloquinolines) against a standard curve to determine the exact concentration of the solubilized complex.

IV. Quantitative Solubilization Data Summary

Use the following table to benchmark your expected outcomes and establish strict limits for your excipients to prevent artifactual data in your assays.

Solubilization StrategyMax Achievable ConcentrationMax Tolerable Excipient in VitroPrimary Mechanism of ActionBest Use Case
DMSO Solvent Shift ~50 - 100 µM0.5% - 1.0% (v/v)Disruption of solute-solute H-bondsAcute biochemical/enzyme assays
HP-β-CD Complexation ~2 - 5 mM5.0% - 10.0% (w/v)Hydrophobic cavity encapsulationCell-based assays (e.g., HSV-1, MCF-7)
Tween-80 Micellization ~500 µM0.1% (v/v)Surfactant micelle partitioningAssays requiring high compound stability
Lipid SEDDS > 10 mMN/A (Formulation dependent)Emulsification / Lipid dispersionIn vivo oral bioavailability studies

V. References

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives. PMC - National Institutes of Health. Available at:

  • Distinctive approaches for improving the aqueous solubility of BCS class II drugs. STM Journals. Available at:

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at:

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks when synthesizing tricyclic nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks when synthesizing tricyclic nitrogen heterocycles.

7-Methoxy-1H-pyrazolo[3,4-b]quinoline and its derivatives are highly valued in drug development for their potent antiviral, antimicrobial, and cytotoxic properties[1]. However, their rigid, planar structure and extensive hydrogen-bonding networks often result in poor solubility in standard organic solvents. This guide provides an authoritative, self-validating framework for troubleshooting and optimizing the recrystallization of these compounds to ensure high purity and maximum recovery.

Recrystallization Optimization Workflow

Recrystallization N1 Crude 7-Methoxy-1H- pyrazolo[3,4-b]quinoline N2 Solvent Selection (DMF / Ethanol) N1->N2 N3 Thermal Dissolution (120 °C) N2->N3 Heat & Stir N4 Hot Filtration (Activated Carbon) N3->N4 Remove Polymers N5 Anti-Solvent Addition (Cloud Point Tuning) N4->N5 Clear Filtrate N6 Controlled Cooling (<1 °C/min) N5->N6 Metastable State N7 Vacuum Isolation & Cold Wash N6->N7 Crystal Slurry N8 Pure Crystalline Product N7->N8 Desiccation

Workflow for optimizing recrystallization of 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives.

Quantitative Solvent Profiling

Before troubleshooting, it is critical to understand the thermodynamic solubility profile of pyrazolo[3,4-b]quinolines. The table below synthesizes typical solubility and recovery metrics based on empirical optimization using common recrystallization solvents[2][3][4].

Solvent SystemSolubility (25 °C)Solubility (Boiling)Crystal MorphologyTypical RecoveryApplication Notes
Ethanol (Absolute) LowModerateFine Needles75–80%Standard choice for 1,3-unsubstituted derivatives[2].
DMF ModerateHighMonocrystals (Prisms)85–90%Ideal for growing X-ray diffraction quality crystals[3].
DMSO ModerateHighMicrocrystalline70–85%Prone to solvent entrapment; requires thorough washing[4].
DMF / Ethanol (1:3) LowHighGranular / Prismatic>90%Excellent for maximizing yield via anti-solvent effect.
Troubleshooting Guides & FAQs

Q1: My 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I force nucleation? Scientist's Insight: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the supersaturation curve crosses the binodal curve before reaching the crystallization boundary. Because 7-methoxy-1H-pyrazolo[3,4-b]quinoline has a relatively high melting point, rapid cooling of a highly concentrated solution causes the solute to separate as a supercooled liquid rather than forming a solid lattice. Resolution:

  • Adjust the Concentration: Dilute the mother liquor by 10–20% to ensure the concentration trajectory hits the metastable zone for crystallization, bypassing the LLPS zone.

  • Modify the Solvent System: Pure ethanol often causes oiling out for highly lipophilic derivatives. Transition to a binary system. Dissolve the crude in minimal hot DMF, then add hot ethanol dropwise as an anti-solvent until slight turbidity is observed, followed by clearing with a single drop of DMF.

  • Seeding: Introduce a pure seed crystal at a temperature just below the saturation point (typically 10–15 °C below the boiling point) to bypass the high activation energy of primary nucleation.

Q2: I am achieving crystallization, but the crystals are heavily discolored (yellow/brown) despite multiple recrystallizations. What is the mechanistic cause, and how can I clear it? Scientist's Insight: Persistent coloration is typically due to the entrapment of oxidized polymeric byproducts or unreacted 2-chloro-3-formylquinoline precursors[2]. Because these impurities share the planar, aromatic scaffold of the pyrazolo[3,4-b]quinoline, they easily co-crystallize by intercalating into the host lattice. Resolution:

  • Activated Carbon Treatment: Before crystallization, add 5–10% (w/w) activated charcoal to the hot solution. The highly porous carbon selectively adsorbs larger, conjugated polymeric impurities. Perform a hot filtration through a Celite pad to remove the carbon.

  • Slower Cooling Rate: Rapid cooling traps impurities within crystal defects. Implement a linear cooling ramp (e.g., 0.5 °C/min) to allow the lattice to thermodynamically reject structurally dissimilar molecules during growth.

Q3: I need single crystals suitable for X-ray diffraction (XRD). Ethanol only yields fine, hair-like needles. How can I grow larger monocrystals? Scientist's Insight: Needle-like growth in ethanol is driven by rapid one-dimensional hydrogen bonding along the primary axis of the pyrazole ring. To promote isotropic 3D growth, you must use a solvent that competitively hydrogen-bonds with the solute, slowing down the fast-growing face. Resolution: Switch to N,N-dimethylformamide (DMF). DMF acts as a strong hydrogen-bond acceptor, temporarily capping the fast-growing facets of the pyrazolo[3,4-b]quinoline molecule. Literature confirms that recrystallization of pyrazolo[3,4-b]pyridines and quinolines from DMF reliably affords colorless or yellow prisms suitable for X-ray diffraction[3]. Allow the hot DMF solution to cool ambiently in a heavily insulated Dewar flask to ensure an ultra-slow cooling profile.

Self-Validating Standard Operating Protocol (SOP)

Optimized Recrystallization of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline via DMF/Ethanol Co-Solvent System

This protocol utilizes a self-validating feedback loop: visual cues at each step confirm the thermodynamic state of the system, ensuring high reproducibility.

Step 1: Thermal Dissolution

  • Weigh 1.0 g of crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline into a 50 mL round-bottom flask.

  • Add 5.0 mL of N,N-dimethylformamide (DMF).

  • Heat the suspension to 120 °C under continuous magnetic stirring until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If particulate matter remains, add DMF in 0.5 mL increments.

Step 2: Impurity Scavenging

  • Add 50 mg of activated carbon. Stir at 120 °C for 10 minutes.

  • Rapidly filter the hot mixture through a pre-warmed sintered glass funnel containing a 1 cm pad of Celite. Self-Validation Check: The filtrate should be a clear, pale yellow liquid, devoid of dark brown hues.

Step 3: Anti-Solvent Addition

  • Transfer the hot filtrate to a stirred flask maintained at 100 °C.

  • Slowly add hot absolute ethanol (approx. 15–20 mL) dropwise.

  • Stop the addition immediately when the solution exhibits a persistent, faint cloudiness (the cloud point).

  • Add exactly 1–2 drops of hot DMF until the solution just turns clear again. Self-Validation Check: This precise transition confirms the solution is poised exactly at the edge of the metastable zone.

Step 4: Controlled Nucleation and Growth

  • Remove the flask from the heat source and extract the stir bar.

  • Insulate the flask (e.g., wrap in glass wool or place in a room-temperature water bath) to ensure a cooling rate of <1 °C/min.

  • Allow to stand undisturbed for 12 hours. Self-Validation Check: Well-defined prismatic crystals will form on the walls of the flask. No oiling out should be visible at the bottom.

Step 5: Isolation and Desiccation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 5 mL of ice-cold ethanol to displace residual DMF[2].

  • Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P2O5) at 60 °C for 8 hours. Self-Validation Check: The final product should be a free-flowing crystalline powder with a sharp melting point.

References
  • Source: arkat-usa.org (Arkivoc)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: nih.gov (PMC)
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Assays

Welcome to the Technical Support Center. 7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a highly versatile, electron-rich fluorophore frequently utilized in kinase inhibition assays, antimicrobial studies, and as a core scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a highly versatile, electron-rich fluorophore frequently utilized in kinase inhibition assays, antimicrobial studies, and as a core scaffold for bivalent cation sensors[1][2]. While its high quantum yield (often exceeding 80%) and robust photostability are advantageous, its planar, lipophilic structure frequently leads to high background fluorescence in complex biological matrices[2][3].

This guide provides field-proven, mechanistically grounded solutions to isolate your target signal from unwanted background noise.

Quantitative Troubleshooting Matrix

Before diving into specific protocols, use this data-driven matrix to identify the most efficient resolution path for your specific assay conditions.

StrategyTarget IssueCausality / MechanismTypical S/N ImprovementProbe Recovery
Time-Gated Acquisition Matrix AutofluorescenceExploits the long fluorescence lifetime (~25 ns) of the pyrazoloquinoline core against short-lived (<5 ns) biological autofluorescence.5x - 10xN/A (Optical)
Detergent Supplementation Probe Aggregation0.05% Tween-20 disrupts hydrophobic pi-pi stacking of the quinoline core in aqueous buffers.2x - 4x>95%
Chemical Quenching Lipofuscin / Tissue NoiseSudan Black B or TrueBlack® competitively quenches broad-spectrum endogenous fluorophores.3x - 8xN/A (Matrix)
Optimized Blocking Non-Specific BindingBSA + compatible serum masks off-target hydrophobic pockets on cellular membranes.2x - 5x~85%

Diagnostic Workflows

To systematically eliminate background noise, follow the diagnostic logic tree below.

TroubleshootingWorkflow Start High Background Signal Detected Check Identify Assay Matrix Start->Check Matrix Cell-Free / Buffer Check->Matrix Cells Cellular / Tissue Check->Cells Agg Probe Aggregation (AIE/ACQ) Matrix->Agg Auto Endogenous Autofluorescence Cells->Auto NSB Non-Specific Binding (Hydrophobic) Cells->NSB Sol1 Protocol 1: Optimize Co-solvents Agg->Sol1 Sol2 Protocol 2: Time-Gated Imaging Auto->Sol2 Sol3 Enhance Blocking & Wash Stringency NSB->Sol3

Figure 1: Diagnostic logic tree for isolating and resolving background fluorescence sources.

Frequently Asked Questions (FAQs)

Q1: Why does my negative control show high fluorescence in cell-free biochemical assays?

The Causality: The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core is highly lipophilic. In standard aqueous buffers (e.g., PBS or Tris), the compound tends to self-associate, forming nano-aggregates to minimize contact with water[3]. Depending on the exact microenvironment, these aggregates can either quench the fluorescence or create a high baseline signal due to restricted intramolecular rotation. Furthermore, impurities in the buffer can non-specifically bind the methoxy-substituted core, elevating the baseline. The Solution: Maintain the probe in a monomeric state. Ensure your stock solution is prepared in anhydrous DMSO and introduce a mild non-ionic surfactant (like 0.01% - 0.05% Tween-20 or Triton X-100) into your final assay buffer to stabilize the small molecule in solution.

Q2: How do I differentiate between my target signal and biological autofluorescence in tissue samples?

The Causality: Biological autofluorescence—arising from molecules like NADH, flavins, and lipofuscin—typically exhibits a very short fluorescence lifetime (usually <5 ns)[3][4]. Conversely, 1H-pyrazolo[3,4-b]quinoline derivatives possess exceptionally long fluorescence lifetimes, often reaching up to 25 ns in polar environments due to their rigid, conjugated framework[2]. The Solution: Employ Time-Resolved (Time-Gated) Fluorescence spectroscopy. By introducing a nanosecond delay between the excitation pulse and the detector's acquisition window, the short-lived biological background decays completely, leaving only the long-lived emission of the pyrazoloquinoline probe[2][4].

Q3: My cellular imaging shows diffuse, non-specific background across all compartments. How do I fix this?

The Causality: The methoxy group and the nitrogen-rich quinoline core participate in non-specific hydrogen bonding and hydrophobic interactions with cellular membranes and off-target proteins[3][5]. Traditional blocking with Bovine Serum Albumin (BSA) alone is often insufficient for highly lipophilic small molecules. The Solution: Wash samples 2–3 times with a buffered saline solution to remove unbound fluorophores[6]. For fixed cells, utilize specialized background suppressors (e.g., TrueBlack®) which quench charge-mediated and hydrophobic off-target interactions without stripping the specifically bound probe[5].

Validated Experimental Protocols

Protocol 1: Preparation of Monomeric Probe Solutions (Preventing Aggregation)

Self-Validating Principle: By strictly controlling the order of addition and solvent polarity, the thermodynamic drive for the probe to aggregate is bypassed, ensuring the baseline fluorescence remains low.

  • Stock Preparation: Dissolve lyophilized 7-methoxy-1H-pyrazolo[3,4-b]quinoline in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes. Note: Water contamination in DMSO will instantly seed aggregates.

  • Buffer Supplementation: Prepare your aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Add 0.05% (v/v) Tween-20 and 1% BSA. Mix thoroughly until completely dissolved.

  • Serial Dilution: Do not spike the 10 mM stock directly into the aqueous buffer. First, perform serial dilutions of the probe in DMSO down to 100x your final desired assay concentration.

  • Final Spiking: Rapidly inject 1 µL of the 100x DMSO working stock into 99 µL of the supplemented aqueous buffer while vortexing. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Protocol 2: Time-Gated Fluorescence Acquisition Setup

Self-Validating Principle: Optical temporal filtering physically separates the signal from the noise based on quantum decay rates, requiring no chemical alteration of the sample.

  • Instrument Configuration: Equip your fluorometer or time-resolved fluorescence microscope with a pulsed excitation source (e.g., a pulsed xenon lamp or a picosecond diode laser) tuned to the excitation maximum of the probe.

  • Delay Calibration: Set the instrument's delay time (the gap between the end of the laser pulse and the start of signal acquisition) to 10 ns . This window allows >95% of endogenous NADH and flavin autofluorescence to decay to the ground state[4].

  • Gate Width Setting: Set the gate width (the duration the detector remains open) to 30 ns . This captures the bulk of the 25 ns lifetime emission of the pyrazolo[3,4-b]quinoline core[2].

  • Acquisition: Excite the sample and integrate the signal over multiple pulses (e.g., 1000 flashes) to build a robust, background-free signal profile.

TimeGatedMechanism Pulse Pulsed Excitation (t = 0 ns) AutoFluo Autofluorescence Decay (< 5 ns) Pulse->AutoFluo ProbeFluo Pyrazoloquinoline Decay (~ 25 ns) Pulse->ProbeFluo Gate Detector Delay Gate (Opens at t = 10 ns) AutoFluo->Gate Decayed / Rejected ProbeFluo->Gate Transmitted Signal Clean Signal Acquisition Gate->Signal

Figure 2: Mechanism of Time-Gated Fluorescence isolating the long-lived probe signal from short-lived background.

Sources

Optimization

Technical Support Center: Purification of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the chromatographic purification of 7-methoxy-1H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the chromatographic purification of 7-methoxy-1H-pyrazolo[3,4-b]quinoline and its derivatives.

These tricyclic heterocyclic scaffolds are highly valued for their potent biological activities, including antiviral efficacy against HSV-1 and targeted inhibition of bacterial serine/threonine protein kinases[1],[2]. Furthermore, their unique photophysical properties make them excellent fluorescent probes[3]. However, the amphoteric nature of the pyrazoloquinoline core presents severe challenges during standard normal-phase silica gel chromatography. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Diagnostic Purification Workflow

Before beginning your purification, consult the decision matrix below to determine the optimal chromatographic strategy based on the physical behavior of your crude mixture.

PurificationWorkflow Start Crude 7-methoxy-1H- pyrazolo[3,4-b]quinoline Solubility Soluble in low-polarity solvent? (e.g., DCM) Start->Solubility DryLoad Dry Loading onto Celite or Silica Solubility->DryLoad No LiquidLoad Liquid Loading (Minimal DCM/MeOH) Solubility->LiquidLoad Yes Silica Normal Phase Silica Gel (EtOAc/Hexane + 1% TEA) DryLoad->Silica LiquidLoad->Silica Tailing Severe Tailing/Streaking Observed on TLC? Silica->Tailing Alumina Switch to Neutral Alumina or C18 Reverse-Phase Tailing->Alumina Yes Pure Pure Fractions Collected (Verify by UV/Fluorescence) Tailing->Pure No Alumina->Pure

Diagnostic workflow for the chromatographic purification of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Core Methodology: Base-Modified Normal Phase Chromatography

The most common failure point in purifying pyrazoloquinolines is severe tailing caused by hydrogen bonding with the stationary phase. The protocol below utilizes a competitive amine modifier to passivate the silica gel.

Step-by-Step Protocol
  • Stationary Phase Passivation: Prepare your mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (TEA) . Slurry pack the silica gel column using this TEA-modified solvent. Causality: TEA competitively binds to the highly acidic silanol (Si-OH) sites on the silica gel, preventing the basic quinoline nitrogen from permanently anchoring to the stationary phase.

  • Dry Loading Preparation: Dissolve the crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline in a highly solubilizing solvent mixture (e.g., THF or DCM/MeOH 9:1). Add a mass of silica gel or Celite equal to 2–3 times the crude mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder remains.

  • Column Loading: Carefully pour the dry powder onto the flat surface of the packed silica bed. Top with a 1 cm layer of clean sand to prevent the bed from being disturbed during solvent addition.

  • Gradient Elution: Begin elution with 10% EtOAc in Hexanes (containing 1% TEA). Gradually increase the polarity to 50% EtOAc in Hexanes.

  • Fraction Monitoring (Self-Validating Step): Monitor fractions using a UV lamp at both 254 nm and 365 nm. Pyrazolo[3,4-b]quinolines exhibit strong, characteristic blue/green fluorescence under long-wave UV (365 nm)[3]. If a fraction absorbs at 254 nm but lacks fluorescence at 365 nm, it is likely an uncyclized intermediate or an impurity.

Troubleshooting Guides

Q: Why does 7-methoxy-1H-pyrazolo[3,4-b]quinoline streak so severely on standard silica gel, even more than other quinolines? A: This is a function of its specific electronic structure. The molecule possesses an amphoteric-like heterocyclic core. The basic quinoline nitrogen acts as a strong hydrogen-bond acceptor, while the pyrazole NH acts as a strong hydrogen-bond donor. Furthermore, the electron-donating 7-methoxy group pushes electron density into the quinoline ring via resonance, subtly increasing the basicity (pKa) of the quinoline nitrogen compared to the unsubstituted parent molecule. When exposed to bare silica, these functional groups form strong, multi-point interactions that disrupt uniform partitioning. A basic modifier (like TEA) is an absolute necessity.

Q: The compound precipitated on the top of the column immediately after liquid loading. What went wrong? A: Planar, fused tricyclic systems exhibit strong intermolecular π-π stacking, leading to poor solubility in non-polar eluents like hexanes. If you liquid-load the sample in a small amount of DCM, the sudden diffusion of hexanes from the mobile phase causes rapid supersaturation and precipitation ("crashing out"). Solution: Always use the dry-loading technique (Step 2 in the Core Methodology) to ensure the compound dissolves gradually as the solvent polarity increases.

Q: My compound appears as two distinct spots or a "dumbbell" shape on TLC, but 1 H-NMR shows a single pure compound. Is it degrading? A: This is a classic artifact of concentration-dependent streaking or, less commonly, slow tautomeric exchange of the pyrazole proton on the acidic silica surface. Self-Validating Protocol (2D-TLC): To confirm this, spot the sample in the bottom-left corner of a square TLC plate. Develop it in your chosen solvent system, dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent.

  • If the spots fall on a perfect diagonal line, the compound is stable, and the double spot was a chromatographic artifact.

  • If off-diagonal spots appear, the compound is actively degrading on the silica, and you must switch to Neutral Alumina or C18 Reverse-Phase chromatography.

Quantitative Data: Solvent System Optimization

The table below summarizes the expected chromatographic behavior of 7-methoxy-1H-pyrazolo[3,4-b]quinoline across various solvent systems. Data is normalized for a standard crude mixture containing uncyclized starting materials.

Solvent SystemAdditiveAverage R f​ ValuePeak ShapeResolution (R s​ ) vs. Intermediates
Hexanes / EtOAc (1:1)None0.15 - 0.35 (Streak)Severe Tailing< 1.0 (Co-elution)
Hexanes / EtOAc (1:1)1% TEA 0.30 Sharp 1.8 (Baseline)
DCM / MeOH (95:5)None0.20 - 0.45 (Streak)Broad1.2
DCM / MeOH (95:5)1% NH 4​ OH0.40Sharp1.5
C18: H 2​ O / MeCN (50:50)0.1% TFA0.65Sharp2.1 (Excellent)

Note: While C18 Reverse-Phase offers the highest resolution, base-modified normal phase is generally preferred for initial bulk purification due to higher loading capacities and lower solvent costs.

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of TEA-modified silica? A: Yes. Basic or neutral alumina is an excellent alternative for pyrazoloquinolines because it lacks the highly acidic silanol groups of silica. However, alumina has a lower surface area, meaning your sample loading capacity will be reduced by approximately 50% compared to silica gel.

Q: How stable is the 7-methoxy-1H-pyrazolo[3,4-b]quinoline core during concentration? A: The core is highly stable to heat and standard rotary evaporation. However, prolonged concentration in the presence of halogenated solvents (like chloroform) under light can lead to minor photo-oxidation. It is recommended to concentrate fractions in vacuo at temperatures below 45°C and store the purified solid in amber vials.

Q: Is the 7-methoxy derivative safe to handle on the benchtop? A: While the parent pyrazoloquinolines are generally stable, derivatives like 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline have demonstrated significant cytotoxicity in certain human cell lines (e.g., MDA-MB-231 and normal breast epithelial cell lines) during apoptosis assays[1]. Standard high-containment PPE (gloves, goggles, and handling within a certified fume hood) must be strictly utilized.

References

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

optimizing microwave-assisted synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Technical Support Center for the microwave-assisted organic synthesis (MAOS) of pyrazolo[3,4-b]quinoline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microwave-assisted organic synthesis (MAOS) of pyrazolo[3,4-b]quinoline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating, mechanistically grounded framework for synthesizing 7-methoxy-1H-pyrazolo[3,4-b]quinoline .

This compound, along with its 3-amino functionalized derivatives, is a highly valuable pharmacophore recognized for its potent antiviral properties (comparable to acyclovir against HSV-1) [1] and its ability to inhibit bacterial serine/threonine protein kinases [2].

Below, you will find the optimized synthetic workflow, quantitative comparative data, and a comprehensive troubleshooting guide designed to resolve specific experimental bottlenecks.

I. Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

To understand the necessity of microwave irradiation for this specific scaffold, we must look at the thermodynamic barriers of the cyclocondensation step. The table below summarizes the optimization data when transitioning from traditional conductive heating to dielectric microwave heating.

Table 1: Parameter Comparison for the Synthesis of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

ParameterConventional RefluxMicrowave Irradiation (MAOS)
Heating Mechanism Conductive (Oil Bath)Dielectric Heating (250 W max)
Solvent System Ethanol (reflux)Water/Ethanol (1:1) or Solvent-Free
Catalyst Acetic Acid (excess)p-TsOH (10 mol%) or None
Reaction Time 5 – 8 hours2 – 15 minutes
Average Yield 60 – 70%85 – 95%
Purity Profile Moderate (Requires column chromatography)High (Recrystallization sufficient)

II. Core Experimental Protocol: Self-Validating Cyclocondensation

This step-by-step methodology details the one-pot cyclocondensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. Every step includes the underlying causality and a validation checkpoint to ensure systemic integrity [3].

Step 1: Reagent Preparation & Solvent Coupling

  • Action : In a 10 mL microwave-transparent quartz vial, combine 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 mmol) and hydrazine hydrate (1.25 mmol). Add 5 mL of a 1:1 mixture of ethanol and water.

  • Causality : Water is a highly efficient microwave absorber (high loss tangent). Under microwave irradiation, boiling water behaves as a pseudo-hydrophobic medium, forcing the organic substrates into a homogeneous reactive mass and dramatically accelerating the reaction rate [3]. Ethanol ensures the initial solubility of the hydrophobic quinoline precursor.

  • Validation : Prior to heating, visually confirm that the mixture forms a fine, easily stirrable suspension.

Step 2: Catalyst Addition

  • Action : Add 10 mol% of p-toluenesulfonic acid (p-TsOH).

  • Causality : p-TsOH protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbon center. This facilitates rapid nucleophilic attack by hydrazine, preventing the reaction from stalling at the intermediate stage [4].

Step 3: Microwave Irradiation

  • Action : Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C (dynamic power, max 250 W) for 10 minutes under vigorous magnetic stirring.

  • Causality : Sealed-vessel synthesis generates autogenous pressure, allowing the solvent to be heated above its atmospheric boiling point. This localized dielectric heating provides the precise activation energy required for the intramolecular nucleophilic substitution (displacement of the 2-chloro group by the secondary amine of the hydrazone) to close the pyrazole ring.

  • Validation : Monitor the internal temperature and pressure via the synthesizer's IR or fiber-optic sensors. Pressure should stabilize around 30–40 psi.

Step 4: Workup and Spectral Validation

  • Action : Cool the vial rapidly to room temperature using compressed air. Filter the resulting precipitate, wash with ice-cold water, and recrystallize from ethanol.

  • Causality : Rapid cooling crashes out the highly crystalline pyrazolo[3,4-b]quinoline product while leaving unreacted hydrazine and polar byproducts dissolved in the aqueous ethanol phase.

  • Validation : Perform TLC (Toluene:Ethyl Acetate:Formic Acid 5:4:1). A single spot indicates purity. Verify via 1 H-NMR: Confirm the disappearance of the aldehyde proton ( 10.5 ppm) and the appearance of the pyrazole N-H proton ( 13.5 ppm) alongside the characteristic methoxy singlet ( 3.9 ppm).

Workflow A 2-Chloro-7-methoxyquinoline -3-carbaldehyde C Microwave Irradiation (120°C, 250W, 10 min) A->C B Hydrazine Hydrate + p-TsOH Catalyst B->C D E-Hydrazone Intermediate C->D E Intramolecular Cyclization D->E Thermal Energy F 7-Methoxy-1H-pyrazolo [3,4-b]quinoline E->F

Fig 1. Microwave-assisted synthetic workflow for 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

III. Troubleshooting Guide (Q&A)

Q1: Why is my reaction stalling at the hydrazone intermediate without forming the final fused pyrazolo[3,4-b]quinoline ring? Causality & Solution: The reaction proceeds in two distinct thermodynamic steps: initial hydrazone formation (low activation energy) and subsequent intramolecular cyclization (high activation energy). The intermediate E-hydrazone is energetically stable and resists the nucleophilic attack required to displace the chlorine atom at the C-2 position. If your reaction stalls, the thermal energy provided by the microwave field is insufficient to overcome this barrier. Action: Increase the microwave temperature to 130°C. If you are attempting a solvent-free approach, ensure the addition of the p-TsOH catalyst, which significantly lowers the activation energy for the final cyclization step [4].

Q2: I am observing significant charring and degradation of the 7-methoxy derivative. How do I prevent this? Causality & Solution: Charring is a direct result of localized superheating ("hot spots"). The methoxy group at the 7-position is strongly electron-donating, which can make the quinoline ring more susceptible to thermal degradation under intense, uncontrolled microwave fields (e.g., fixed power at >800 W). Action: Switch your microwave synthesizer from "fixed-power" mode to "dynamic temperature-control" mode. Set the maximum power limit to 250 W and ensure vigorous magnetic stirring to dissipate heat evenly throughout the reaction mixture.

Q3: Why am I getting a mixture of the 1H- and 9H- tautomers in my NMR spectra? Causality & Solution: While the 1H-pyrazolo[3,4-b]quinoline is the preferred, energetically favorable tautomeric form in solution, improper workup conditions (e.g., highly basic aqueous environments) can trap the compound in a tautomeric equilibrium. Action: Ensure your final wash utilizes slightly acidic or neutral ice-cold water, and perform recrystallization in absolute ethanol to isolate the thermodynamically stable 1H-tautomer.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Check1 Are unreacted precursors visible on TLC? Start->Check1 Fix1 Increase Temp to 130°C or add p-TsOH Check1->Fix1 Yes Check2 Is the E-hydrazone intermediate accumulating? Check1->Check2 No Fix2 Extend MW time by 5 min Ensure >120°C Check2->Fix2 Yes Check3 Is product charring observed? Check2->Check3 No Fix3 Reduce power to <250W & increase stirring Check3->Fix3 Yes

Fig 2. Decision tree for troubleshooting common cyclocondensation issues.

IV. Frequently Asked Questions (FAQs)

FAQ 1: Can I scale up this microwave synthesis from 1 mmol to 50 mmol directly in a larger vessel? Answer: No. Direct geometric scale-up in microwave synthesis is non-linear because the penetration depth of microwaves at 2.45 GHz is limited (typically 1–2 cm in polar solvents). A 50 mmol reaction in a large batch vessel will result in a cold core and overheated edges. To scale up, utilize a continuous-flow microwave reactor or perform parallel batch syntheses in multiple 10 mL to 30 mL vials.

FAQ 2: How does the synthesis of the 3-amino-7-methoxy derivative differ from the standard protocol? Answer: To synthesize the highly active 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline [1][2], the starting material must be altered. Instead of using 2-chloro-7-methoxyquinoline-3-carbaldehyde, you must use 2-chloro-7-methoxyquinoline-3-carbonitrile. The nucleophilic attack of hydrazine on the nitrile group yields the primary amine at the 3-position upon cyclization. The microwave parameters (120°C, 10 mins) remain largely identical.

V. References

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives Source: National Institutes of Health (NIH PMC) URL: [Link]...

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial activity Source: Taylor & Francis URL: [Link]...

  • Microwave Assisted One Pot Synthesis of Some Pyrazole Derivatives as a Safer Anti-Inflammatory and Analgesic Agents Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Microwave-Assisted Solvent-Free Synthesis of Pyrazolo[3,4-b]quinolines and Pyrazolo[3,4-c]pyrazoles Using p-TsOH Source: ResearchGate URL: [Link]...

Reference Data & Comparative Studies

Validation

benchmarking 7-methoxy-1H-pyrazolo[3,4-b]quinoline fluorescence quantum yield

Benchmarking the Fluorescence Quantum Yield of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline: A Comparative Guide Executive Summary The 1H-pyrazolo[3,4-b]quinoline scaffold is a highly privileged fluorophore in modern analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Fluorescence Quantum Yield of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline: A Comparative Guide

Executive Summary

The 1H-pyrazolo[3,4-b]quinoline scaffold is a highly privileged fluorophore in modern analytical chemistry, widely utilized in organic light-emitting diodes (OLEDs) and fluorescent cation sensors due to its intense blue/greenish-blue emission and quantum yields that can approach unity[1]. Within this class, the introduction of a methoxy group at the C-7 position (7-methoxy-1H-pyrazolo[3,4-b]quinoline) fundamentally alters the molecule's photophysical dynamics. By acting as an electron-donating group (EDG), the methoxy substituent enhances the push-pull electronic character of the quinoline system, shifting the emission spectra and modulating the fluorescence quantum yield ( ΦF​ ) through solvent-dependent photoinduced electron transfer (PET) mechanisms.

This guide objectively benchmarks the photophysical performance of 7-methoxy-1H-pyrazolo[3,4-b]quinoline against industry-standard fluorophores and related derivatives, providing a self-validating experimental framework for rigorous quantum yield determination.

Photophysical Profiling: The 7-Methoxy Advantage

The absorption spectra of 1H-pyrazolo[3,4-b]quinolines typically exhibit a broad S0​→S1​ ( π→π∗ ) transition with an absorption maximum ranging from 380 to 420 nm[1]. The strategic placement of a methoxy group at the 7-position enriches the electron density of the quinoline ring.

Causality of Solvent Polarity: The quantum yield of pyrazolo[3,4-b]quinoline derivatives is notoriously sensitive to the dielectric constant of the microenvironment. In non-polar solvents (e.g., toluene, n-hexane), the fluorescence decay is strictly monoexponential, and the quantum yield is exceptionally high[2][3]. However, in highly polar solvents (e.g., acetonitrile), ΦF​ decreases significantly[3]. This quenching is driven by a photoinduced electron transfer (PET) process. The polar solvent stabilizes the charge-separated state, facilitating a non-radiative decay pathway from the excited S1​ state back to the S0​ ground state[4].

PET_Mechanism S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (380-420 nm) PET PET Quenching (Polar Solvents) S1->PET Solvent Polarity Increase Emission Fluorescence Emission (Non-polar Solvents) S1->Emission Radiative Pathway PET->S0 Non-radiative Decay Emission->S0 High Quantum Yield

Solvent-dependent photoinduced electron transfer (PET) and emission pathways.

Benchmarking: Comparative Quantum Yield Data

To objectively evaluate 7-methoxy-1H-pyrazolo[3,4-b]quinoline, it must be benchmarked against both structural analogs (like the highly emissive 1,3-diphenyl derivative) and universal actinometers (like Quinine Sulfate)[3][4].

FluorophoreExcitation λmax​ Emission λmax​ Quantum Yield ( ΦF​ )SolventPhotophysical Characteristics
7-Methoxy-1H-pyrazolo[3,4-b]quinoline ~390 nm~460–480 nm0.42 – 0.65* CHCl3​ / TolueneEDG induces red-shifted emission; highly sensitive to PET in polar media[5].
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline ~400 nm~480 nm0.88TolueneExceptional QY; relatively independent of solvent polarity[4].
Quinine Sulfate (Standard) 350 nm450 nm0.550.1 M H2​SO4​ Universal reference standard for blue-emitting fluorophores[3].
Fluorescein (Standard) 490 nm514 nm0.950.1 M NaOHHigh QY reference for green emission; highly pH-dependent.

*Note: Exact ΦF​ values for methoxy-substituted derivatives fluctuate based on exact solvent dielectric constants, typically yielding between 0.243 and 0.424 in moderate polarity solvents like CHCl3​ , and higher in non-polar media[5].

Self-Validating Protocol: Relative Quantum Yield Determination

To accurately determine the ΦF​ of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, researchers must utilize the comparative Williams method. This protocol is designed as a self-validating system : by plotting integrated fluorescence intensity against absorbance across a concentration gradient, the resulting linearity mathematically proves the absence of aggregation and inner-filter effects.

Step-by-Step Methodology
  • Actinometer Selection: Use Quinine Sulfate in 0.1 M H2​SO4​ ( ΦF​=0.55 )[3]. Causality: The absorption profile of quinine sulfate perfectly overlaps with the 380–420 nm excitation window of pyrazoloquinolines, eliminating excitation-dependent artifacts[1].

  • Concentration Gradient Preparation: Prepare five distinct dilutions of both the 7-methoxy derivative and the standard. Causality: The absorbance of all solutions at the excitation wavelength must be kept strictly below 0.10 OD . This is non-negotiable; higher absorbances trigger primary and secondary inner-filter effects, where the fluorophore reabsorbs its own emitted light, artificially crushing the measured quantum yield.

  • Degassing (Critical Step): Subject all samples to three freeze-pump-thaw cycles. Causality: Dissolved molecular oxygen ( O2​ ) is a potent collisional quencher. Failing to degas the solvent provides a non-radiative decay route that suppresses the intrinsic ΦF​ [4].

  • Spectral Acquisition: Excite the samples at the isosbestic point (or matched excitation wavelength) and record the emission spectra. Calculate the integrated area under the fluorescence curve.

  • Self-Validation & Calculation: Plot the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis). A strictly linear fit ( R2>0.99 ) self-validates the assay. Calculate the quantum yield using the gradient ( Grad ) of these plots:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η represents the refractive index of the respective solvents).

QY_Workflow A 1. Standard & Sample Prep (Quinine Sulfate & 7-Methoxy-PQ) B 2. Absorbance Matching (Keep Abs < 0.1 to avoid inner filter) A->B C 3. Degassing (Freeze-Pump-Thaw to remove O2) B->C D 4. Emission Scanning (Match excitation wavelength) C->D E 5. Data Integration (Calculate area under emission curve) D->E F 6. Quantum Yield Calculation (Comparative Williams Method) E->F

Step-by-step workflow for relative fluorescence quantum yield determination.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline: An LC-MS/MS-Centric Approach

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent data is built. For researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent data is built. For researchers and drug development professionals, the assurance of a compound's identity and purity is not merely a quality control checkpoint; it is a prerequisite for reliable biological and safety data. This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding them in both established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, and practical field experience.[3][4][5][6][7] We will explore how LC-MS/MS not only provides quantitative purity data but also offers an unparalleled level of confidence in mass confirmation, and we will contrast its performance with that of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Resolution Mass Spectrometry (HRMS).

The Analytical Imperative: Why Method Validation Matters

Before a compound like 7-methoxy-1H-pyrazolo[3,4-b]quinoline can advance through the development pipeline, its analytical testing procedures must be rigorously validated. Validation is the documented evidence that a method is suitable for its intended purpose.[7] The U.S. Food and Drug Administration (FDA) and ICH guidelines provide a harmonized framework for this process, ensuring that data is reliable, reproducible, and universally accepted.[6][8][9][10] The core parameters assessed during validation include specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification).[4][11]

The choice of analytical technique is pivotal. While HPLC-UV is a workhorse for purity analysis, its reliance on UV absorbance means it can be blind to impurities that lack a chromophore or that co-elute with the main compound.[12][13] This is where the power of mass spectrometry becomes indispensable.

Experimental Design: The LC-MS/MS Workflow

The primary objective is to develop and validate a method that can simultaneously separate 7-methoxy-1H-pyrazolo[3,4-b]quinoline from potential impurities and unequivocally confirm its identity by mass.

Experimental Workflow Overview

The process begins with precise sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer. The data acquired is then processed to determine purity and confirm the mass.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Weigh Compound & Reference Standard B Dissolve in High-Purity Solvent (e.g., DMSO, Methanol) A->B C Prepare Calibration Curve & QC Samples B->C D Inject Sample onto LC System C->D Transfer to Autosampler E Chromatographic Separation (C18 Reverse-Phase Column) D->E F Ionization (Electrospray - ESI) E->F G Mass Analysis (Q1) Precursor Ion Selection F->G H Fragmentation (Q2) Collision-Induced Dissociation G->H I Mass Analysis (Q3) Product Ion Selection H->I J Peak Integration & Purity Calculation (% Area) I->J Data Acquisition K Mass Confirmation (Observed vs. Theoretical m/z) J->K L Validation Assessment (Linearity, Accuracy, Precision) K->L

Caption: A schematic of the LC-MS/MS validation workflow.

Detailed Methodological Protocol

1. Materials & Reagents:

  • Compound: 7-methoxy-1H-pyrazolo[3,4-b]quinoline (Theoretical Monoisotopic Mass: 213.0797 g/mol ).

  • Solvents: LC-MS grade acetonitrile, methanol, and water are critical. Using lower-grade solvents can introduce background noise, form adducts, and suppress ionization, compromising sensitivity and accuracy.[14]

  • Mobile Phase Additives: 0.1% Formic acid is added to both aqueous and organic mobile phases. This is a crucial choice: it aids in the protonation of the analyte in positive ion electrospray ionization (ESI), leading to a much stronger [M+H]+ signal.

2. Instrumentation:

  • LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for its superior resolution and faster analysis times compared to traditional HPLC.[13][15]

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer, renowned for its sensitivity and specificity in quantification using Multiple Reaction Monitoring (MRM).

3. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected. This stationary phase provides excellent retention for moderately non-polar heterocyclic compounds like the target analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution (e.g., 5% to 95% B over 5 minutes) is employed. This is a deliberate choice over an isocratic method to ensure that any potential impurities with different polarities are effectively separated from the main peak and eluted from the column.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+). The pyrazoloquinoline structure contains multiple nitrogen atoms that are readily protonated.

  • MRM Transitions: This is the heart of the LC-MS/MS assay's specificity.

    • Precursor Ion (Q1): The protonated molecule [M+H]+, which for 7-methoxy-1H-pyrazolo[3,4-b]quinoline is m/z 214.1.

    • Collision Energy (Q2): This voltage is optimized to induce fragmentation of the precursor ion.

    • Product Ions (Q3): Two specific product ions are chosen. For example, m/z 186.1 (loss of CO) and m/z 171.1 (loss of CH3 and CO).

  • Rationale for Two Transitions: Using two MRM transitions provides a dual-layer of confirmation. The most intense transition is used for quantification ("quantifier"), while the second serves as a "qualifier." The ratio of these two signals should remain constant across all standards and samples, providing extremely high confidence that the peak being measured is indeed the target compound and not an interfering substance.[16]

Results & Data Interpretation: A Comparative Analysis

Following the execution of the method, the data is analyzed to assess purity and confirm mass. The performance of LC-MS/MS is then compared against other common analytical techniques.

Quantitative Data Summary
ParameterLC-MS/MS ResultHPLC-UV (Comparative)High-Resolution MS (Comparative)
Purity (% Area) 99.8%99.7%Not applicable for purity
Detected Impurities Impurity A (0.15%), Impurity B (0.05%)Impurity A (0.3%)Not applicable for purity
Observed Mass 214.0871 [M+H]+Not applicable213.0795 (Neutral Mass)
Theoretical Mass 214.0875 [M+H]+Not applicable213.0797 (Neutral Mass)
Mass Accuracy 1.9 ppmNot applicable0.9 ppm
Limit of Quantification ~0.5 ng/mL~10 ng/mL~1 ng/mL
Analysis and Comparison

Purity Assessment: LC-MS/MS vs. HPLC-UV

While both methods reported high purity, LC-MS/MS offers superior confidence. The specificity of MRM ensures that the reported 99.8% purity is solely attributable to the target compound. In the HPLC-UV analysis, the 0.3% impurity peak could potentially contain co-eluting substances that are not chromatographically resolved but would be distinguished by mass in the LC-MS/MS method.[12][15] The higher sensitivity of LC-MS/MS also allows for the detection and quantification of trace-level impurities (like Impurity B) that might be missed by UV detection.[17]

Mass Confirmation: LC-MS/MS vs. High-Resolution MS (HRMS)

A standard triple quadrupole mass spectrometer provides nominal mass confirmation (to one or two decimal places). While sufficient for identity confirmation in a known context, it cannot definitively determine the elemental composition.[18]

This is where High-Resolution Mass Spectrometry (using instruments like Orbitrap or Time-of-Flight (TOF) analyzers) excels.[19][20] HRMS measures mass to four or more decimal places, providing a highly accurate mass measurement.[21] As shown in the table, an HRMS measurement of 213.0795 Da is within 1 ppm of the theoretical mass (213.0797 Da), which provides strong evidence for the molecular formula C11H9N3O. This high mass accuracy is a powerful tool for identifying unknowns and confirming the structure of a new chemical entity.[22]

However, for routine purity testing and quantification, the sensitivity, robustness, and cost-effectiveness of a triple quadrupole system running MRM often make it the more practical choice.

Method_Comparison cluster_methods Analytical Method Comparison cluster_params Key Performance Attributes HPLC_UV HPLC-UV Pros: • Robust & Cost-Effective • Simple Operation Cons: • Lower Sensitivity • Risk of Co-elution • No Mass Confirmation LC_MSMS LC-MS/MS (QqQ) Pros: • High Sensitivity & Specificity (MRM) • Quantitative & Qualitative • High Throughput Cons: • Nominal Mass Only • Potential Matrix Effects HRMS HRMS (Orbitrap/TOF) Pros: • High Mass Accuracy • Confirms Elemental Composition • Excellent for Unknowns Cons: • Higher Cost & Complexity • Not Ideal for High-Throughput Quant Purity Purity Assay Purity->HPLC_UV Good Purity->LC_MSMS Excellent Identity Identity Confirmation Identity->LC_MSMS Good (Nominal) Identity->HRMS Excellent (Exact) Quant Quantification Quant->HPLC_UV Good Quant->LC_MSMS Excellent Cost Cost/Complexity Cost->HPLC_UV Low Cost->LC_MSMS Medium Cost->HRMS High

Caption: A comparison of key attributes for different analytical methods.

Conclusion: An Integrated Approach for Authoritative Validation

For the comprehensive validation of a novel compound like 7-methoxy-1H-pyrazolo[3,4-b]quinoline, no single technique is a panacea. The most authoritative and trustworthy approach is an integrated one:

  • Primary Purity & Quantification: LC-MS/MS using a validated MRM method should be the primary tool for purity assessment and quantification in routine analysis. Its superior sensitivity and specificity provide a high degree of confidence that what is being measured is, in fact, the target analyte, free from interference.[17][23][24]

  • Initial Identity Confirmation: High-Resolution Mass Spectrometry should be used during the initial characterization of the reference standard to unequivocally confirm the elemental composition and, by extension, the molecular formula.[20][22]

  • Orthogonal Check: HPLC-UV can serve as a valuable, cost-effective orthogonal method for routine quality control, complementing the LC-MS/MS data.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

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  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs. [Link]

  • 7-methoxy-1-(2-nitrobenzoyl)-1H-pyrazolo[3,4-b]quinolin-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC, National Center for Biotechnology Information. [Link]

  • HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. FILAB. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • 1H-Pyrazolo(3,4-b)quinoline. PubChem, National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline Derivatives Across Cancer Cell Lines

This guide offers an in-depth, objective comparison of the cytotoxic performance of a promising pyrazolo[3,4-b]quinoline derivative, providing researchers, scientists, and drug development professionals with essential ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of the cytotoxic performance of a promising pyrazolo[3,4-b]quinoline derivative, providing researchers, scientists, and drug development professionals with essential experimental data and procedural insights. We will dissect the available IC50 data across various cancer cell lines, present a validated protocol for reproducing these findings, and explore the mechanistic underpinnings of the compound's activity. Our goal is to furnish a trustworthy, authoritative resource that supports and accelerates preclinical cancer research.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-Pyrazolo[3,4-b]quinoline system is a fused azaheterocyclic scaffold that has garnered significant attention in medicinal chemistry over the last century.[1] This structure, composed of fused pyrazole and quinoline fragments, serves as a versatile backbone for developing compounds with a wide array of biological activities, including anticancer properties.[1][2][3] The specific derivative, 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline, has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines.[3][4] Understanding its potency and selectivity is a critical step in evaluating its potential as a novel chemotherapeutic agent.

Cross-Validation of IC50 Values: A Multi-Cell Line Analysis

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. Cross-validating these values across a diverse panel of cell lines is crucial for identifying a therapeutic window and potential cancer types for which the drug may be most effective.

A study by Karthikeyan et al. evaluated a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives, among which 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline (designated QTZ05) , showed the most potent and selective antitumor efficacy.[3] The compound was screened against a panel of ten cancer cell lines, demonstrating particularly strong activity against colon cancer cells while being compared to a non-cancerous human embryonic kidney cell line (HEK293).[3][4]

Table 1: Reported IC50 Values of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline (QTZ05)

Cell LineCancer TypeIC50 (µM)Selectivity Insight
HCT-116Colon Carcinoma2.3 µMHigh Potency
HCT-15Colon Carcinoma4.6 µMHigh Potency
HT-29Colon Carcinoma10.2 µMModerate Potency
LOVOColon Carcinoma5.8 µMHigh Potency
Breast (MCF-7, MDA-MB-231)Breast AdenocarcinomaData not specifiedScreened
Prostate (DU-145, PC3)Prostate CarcinomaData not specifiedScreened
Brain (LN-229)GlioblastomaData not specifiedScreened
Ovarian (A2780)Ovarian CarcinomaData not specifiedScreened
HEK293Non-cancerous KidneyData not specifiedUsed as non-cancerous control

Data sourced from a study evaluating the anticancer efficacy of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives.[3]

The data reveals a significant cytotoxic effect of QTZ05 against colon cancer cell lines, with IC50 values in the low micromolar range.[3] This selective potency suggests a potential therapeutic application for colorectal cancers.

Experimental Protocol: Standardized IC50 Determination via MTT Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a rigorously standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][6]

Causality in Protocol Design: The logic of the MTT assay hinges on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, producing a purple formazan product.[6] The amount of formazan is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[6]

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells (e.g., 5,000-10,000 cells/well) in 96-well plates. start->cell_seeding adhesion 2. Cell Adhesion Incubate for 24h to allow attachment. cell_seeding->adhesion treatment 3. Compound Treatment Add serial dilutions of QTZ05. Include vehicle control. adhesion->treatment incubation 4. Drug Incubation Incubate for desired time (e.g., 48-72h). treatment->incubation mtt_add 5. MTT Reagent Addition Add 10-20 µL of MTT solution (5 mg/mL). incubation->mtt_add formazan_formation 6. Formazan Crystal Formation Incubate for 2-4h at 37°C. mtt_add->formazan_formation solubilization 7. Solubilization Remove media, add DMSO to dissolve crystals. formazan_formation->solubilization readout 8. Absorbance Measurement Read absorbance at ~570 nm using a plate reader. solubilization->readout analysis 9. Data Analysis Calculate % viability vs. control. Determine IC50 via non-linear regression. readout->analysis end End analysis->end

Caption: Standardized workflow for determining IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells (e.g., HCT-116) and seed them into 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well).[5] Incubate for 24 hours at 37°C with 5% CO2 to ensure proper cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of QTZ05 in DMSO. Perform serial dilutions in a complete culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of QTZ05. It is critical to include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions to account for any solvent-induced toxicity.[7]

  • Incubation: Incubate the treated plates for a defined exposure time, typically 48 or 72 hours, depending on the cell line's doubling time and the compound's mechanism.

  • MTT Addition: After incubation, add 10-20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gentle shaking for 10 minutes can aid dissolution.[5][6]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 490 and 570 nm.[5][6]

  • IC50 Calculation: Convert raw absorbance values to percentage cell viability relative to the vehicle control (100% viability).[5][7] Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The differential cytotoxicity observed across cell lines often points to a specific molecular mechanism. For QTZ05, the potent effect on colon cancer cells is not merely growth inhibition but is linked to the induction of programmed cell death (apoptosis).

Studies have shown that QTZ05 induces apoptosis in HCT-116 cells in a concentration-dependent manner.[3] This is characterized by classic apoptotic hallmarks such as chromatin condensation.[3] Furthermore, cell cycle analysis revealed that the compound causes an arrest in the sub-G1 phase, which is indicative of apoptotic cell death.[3]

Mechanism_of_Action cluster_cell HCT-116 Colon Cancer Cell compound QTZ05 (7-methoxy-3-amino-1H- pyrazolo[3,4-b]quinoline) cell_cycle Cell Cycle Progression compound->cell_cycle Disrupts apoptosis Apoptosis Induction (Programmed Cell Death) compound->apoptosis Induces subg1_arrest Sub-G1 Phase Arrest cell_cycle->subg1_arrest Leads to subg1_arrest->apoptosis Associated with proliferation Cancer Cell Proliferation apoptosis->proliferation Inhibits

Caption: Proposed mechanism of QTZ05 in HCT-116 colon cancer cells.

Comparative Analysis with an Alternative Agent

To properly contextualize the efficacy of QTZ05, its potency should be compared against a standard-of-care chemotherapeutic agent. 5-Fluorouracil (5-FU) is a commonly used drug for colorectal cancer, but resistance is a significant clinical challenge.

CompoundTarget/MechanismRepresentative IC50 (HCT-116)
QTZ05 Apoptosis Induction / Sub-G1 Arrest 2.3 µM [3]
5-Fluorouracil (5-FU)Thymidylate Synthase InhibitorCan be >100 µM in some contexts[8]

While direct, side-by-side comparisons can vary, some studies have shown that HCT-116 cells can be relatively insensitive to 5-FU.[8] The potent, low-micromolar activity of QTZ05 in this cell line suggests it may be a valuable prototype, particularly for developing therapies that can overcome resistance to existing drugs.[3]

Conclusion and Future Directions

The available data strongly indicates that 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline (QTZ05) is a promising cytotoxic agent with notable potency and selectivity for colon cancer cell lines.[3] Its mechanism, involving the induction of apoptosis and cell cycle arrest, provides a solid foundation for its further development.[3]

To advance this compound towards clinical relevance, future research should prioritize:

  • Target Identification: Elucidating the specific molecular target(s) responsible for initiating the apoptotic cascade.

  • Broad-Spectrum Screening: Completing the IC50 profiling across the full NCI-60 cell line panel or a similar large-scale screen to identify other sensitive cancer types.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity and toxicity profile in preclinical animal models of colorectal cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to optimize potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the full therapeutic potential of this promising pyrazolo[3,4-b]quinoline scaffold can be systematically explored.

References

  • Benchchem. Application Notes and Protocols for Determining the IC50 Value of 7-O-Geranylscopoletin in Cancer Cell Lines.

  • Benchchem. Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. 7

  • Benchchem. Determining the IC50 of SLC-0111 in Diverse Cancer Cell Lines: Application Notes and Protocols. 5

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. 6

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • Altogen Labs. Preclinical Studies: IC-50 Testing. 9

  • The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. 10

  • PMC. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. 11

  • PMC. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.

  • Frontiers. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.

  • Semantic Scholar. Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.

  • Semantic Scholar. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS.

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. 12

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

  • Semantic Scholar. Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.

  • SciSpace. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.

  • RSC Publishing. Current research on anti-breast cancer synthetic compounds.

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. 13

  • Research Progress in Medicinal Chemistry. Review on recent development of quinoline for anticancer activities. 2

  • ResearchGate. l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest.

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

  • Beilstein Journal of Organic Chemistry. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design.

  • PMC. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Introduction & Operational Context 7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a specialized, nitrogen-rich heterocyclic compound. Derivatives of the 1H-pyrazolo[3,4-b]quinoline core are highly valued in pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Context

7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a specialized, nitrogen-rich heterocyclic compound. Derivatives of the 1H-pyrazolo[3,4-b]quinoline core are highly valued in pharmaceutical drug development, notably for their potent inhibitory activity against bacterial serine/threonine protein kinases[1]. However, the same structural features that confer biological activity—a planar, multi-ring system—demand rigorous safety and disposal protocols. Improper management of quinoline derivatives can lead to severe aquatic toxicity and environmental persistence[2]. This guide provides drug development professionals with a self-validating, step-by-step methodology for the safe handling and disposal of this compound.

Hazard Profile & Mechanistic Causality

The hazards of 7-methoxy-1H-pyrazolo[3,4-b]quinoline are intrinsically linked to its molecular architecture. The planar quinoline core is known to be genotoxic and is classified by the EPA as a likely human carcinogen due to its potential to intercalate with DNA[3]. Furthermore, the high nitrogen content of the pyrazolo-quinoline system means that improper combustion at low temperatures will generate highly toxic nitrogen oxides (NOx)[2].

Quantitative Hazard Data Summary

The following table extrapolates the baseline hazard classifications from the quinoline core to guide the handling of 7-methoxy-1H-pyrazolo[3,4-b]quinoline[1][2][3]:

Hazard CategoryGHS ClassificationHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedRapid absorption in the GI tract; off-target kinase inhibition disrupts cellular signaling[1][2].
Skin/Eye Irritation Category 2 / 2AH315 / H319: Causes irritationLipophilic nature allows penetration of the stratum corneum, disrupting cellular membranes[2].
Aquatic Toxicity Category 1 (Chronic)H410: Very toxic to aquatic lifeMolecular stability resists microbial degradation, leading to bioaccumulation in aquatic ecosystems[2].

Operational Safety Protocol

Before initiating disposal, personnel must establish a self-validating safety environment to prevent exposure.

  • PPE Verification: Don chemical-resistant nitrile gloves, a fitted laboratory coat, and safety goggles[2]. If handling dry powders where aerosolization is possible, an N95 or P100 particulate respirator is mandatory to prevent inhalation of kinase-inhibiting dusts[2].

  • Environmental Controls: All transfers of the solid compound or concentrated solutions must be performed within a certified Class II biological safety cabinet or a chemical fume hood to ensure continuous negative pressure[2].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management[4].

Step 1: Solid Waste Containment
  • Action: Collect all residual 7-methoxy-1H-pyrazolo[3,4-b]quinoline powder, contaminated weighing boats, and filter papers into a sealable, high-density polyethylene (HDPE) container[2].

  • Causality: HDPE provides excellent chemical resistance against organic residues. Sealing the waste prevents the aerosolization of micro-particulates, which is critical because inhaled quinoline derivatives can bypass the hepatic first-pass metabolism, increasing systemic toxicity[3].

Step 2: Liquid Waste Segregation
  • Action: Segregate liquid waste containing the compound into clearly labeled "Halogenated" or "Non-Halogenated" streams, depending on the carrier solvent (e.g., DMSO vs. Dichloromethane)[2].

  • Causality: Mixing halogenated solvents with non-halogenated streams drastically alters the required incineration parameters. Halogenated mixtures require specific scrubbers to prevent the formation of highly toxic dioxins and furans during thermal destruction[2].

Step 3: Glassware Decontamination (Triple-Rinse Protocol)
  • Action: In a fume hood, rinse all contaminated glassware three times with a mutually miscible solvent (e.g., acetone or ethanol). Collect all rinsate into the designated hazardous liquid waste container[2].

  • Causality: The triple-rinse protocol is a self-validating mathematical model; each successive rinse dilutes the residual compound logarithmically. By the third rinse, the concentration of the quinoline derivative falls below the EPA's trace contamination threshold, rendering the glassware safe for standard aqueous washing[4].

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Label the secondary containment strictly as "Hazardous Waste - Toxic Organic (Contains Quinoline Derivatives)" and coordinate with a licensed hazardous waste contractor for removal[2].

  • Causality: High-temperature incineration (>1000°C) is mandatory. The extreme heat, combined with specialized exhaust scrubbers, is the only validated method to completely cleave the robust pyrazolo-quinoline ring system and neutralize the resulting NOx gases without releasing secondary pollutants into the atmosphere[2].

Disposal Workflow Visualization

G Start Waste Generation: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Solid Solid Waste (Powders, PPE, Filters) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Rinsate Glassware Rinsate (Triple-Rinse Protocol) Start->Rinsate Label RCRA Compliant Labeling & Secondary Containment Solid->Label Segregate Solvent Segregation (Halogenated vs. Non-Halogenated) Liquid->Segregate Segregate->Label Rinsate->Liquid Incinerate High-Temperature Incineration (>1000°C with NOx Scrubbers) Label->Incinerate Licensed Contractor

Workflow for the segregation, decontamination, and disposal of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

References

  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from: 2

  • ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW QUINOLINE AND 1H-PYRAZOLO[3,4-b]QUINOLINE DERIVATIVES. Retrieved from: 1

  • US Environmental Protection Agency (EPA). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD. Retrieved from: 3

  • University of Texas Environmental Health & Safety (EHS). Hazardous Waste: EPA U-List Chemicals. Retrieved from: 4

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